molecular formula C11H12FNO3 B8030325 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol

4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol

Cat. No.: B8030325
M. Wt: 225.22 g/mol
InChI Key: QVVSLVRKYDDYHU-UHFFFAOYSA-N
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Description

4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol is a useful research compound. Its molecular formula is C11H12FNO3 and its molecular weight is 225.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-fluoro-3,3-dimethyl-7-nitro-1,2-dihydroinden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c1-11(2)5-8(14)9-7(13(15)16)4-3-6(12)10(9)11/h3-4,8,14H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVSLVRKYDDYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C(C=CC(=C21)F)[N+](=O)[O-])O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Putative Mechanism of Action of 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the hypothesized mechanism of action for a novel class of compounds: 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol derivatives. Drawing upon existing literature for structurally related molecules, we propose a primary mechanism centered on Selective Androgen Receptor Modulation (SARM). Additionally, a secondary anti-inflammatory mechanism is explored, potentially synergistic with or independent of SARM activity. This document is intended to serve as a foundational resource for researchers, offering a structured approach to investigating the therapeutic potential of this promising chemical scaffold. We will delve into the molecular rationale for their design, propose detailed experimental protocols for mechanism elucidation, and provide a framework for interpreting potential outcomes.

Introduction: The Rationale for a Novel Scaffold

The development of tissue-selective therapeutics remains a paramount goal in drug discovery. The 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol scaffold represents a strategic convergence of chemical moieties with established pharmacological relevance. The core 1-indanone structure and its derivatives are known to possess a wide array of biological activities, including anti-inflammatory, antiviral, and anticancer properties[1].

The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance key drug-like properties. Fluorination can improve metabolic stability, increase binding affinity, and modulate the pharmacokinetic profile of a compound[2][3]. Specifically, in the context of steroidal and non-steroidal receptor modulators, fluorine substitution has been shown to fine-tune activity and selectivity[4][5].

Furthermore, the presence of a nitro group can significantly influence the electronic properties of the molecule and is a feature of many biologically active compounds, where it can contribute to enhanced therapeutic effects[6]. The gem-dimethyl substitution on the indane ring is anticipated to provide steric hindrance that may contribute to metabolic stability and influence receptor interaction.

Given these structural features and the known activities of related compounds, we hypothesize that 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol derivatives are prime candidates for investigation as Selective Androgen Receptor Modulators (SARMs) with potential anti-inflammatory applications.

Proposed Primary Mechanism of Action: Selective Androgen Receptor Modulation

We postulate that the primary mechanism of action for this class of compounds is through their interaction with the Androgen Receptor (AR), a ligand-activated nuclear transcription factor. Upon binding, the ligand-AR complex translocates to the nucleus and binds to androgen response elements (AREs) on target genes, thereby modulating their transcription.

The therapeutic utility of SARMs lies in their ability to elicit anabolic effects in muscle and bone with minimal androgenic side effects in tissues like the prostate and skin[7][8][9][10]. This tissue selectivity is thought to arise from the unique conformational changes induced in the AR upon SARM binding, leading to differential recruitment of co-regulators compared to endogenous androgens like testosterone and dihydrotestosterone[9][10].

The proposed SARM activity of the 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol derivatives is supported by the fact that other non-steroidal scaffolds have demonstrated potent and selective AR modulation[8][11]. The specific substitutions on the indane core of our topic compound are designed to optimize this interaction and enhance the desired tissue-selective profile.

Androgen Receptor Signaling Pathway

The canonical androgen receptor signaling pathway is depicted below. We hypothesize that our compound of interest acts as a ligand for the androgen receptor, initiating this cascade in a tissue-selective manner.

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 4-Fluoro-3,3-dimethyl-7-nitro- 2,3-dihydro-1H-inden-1-ol derivative AR Androgen Receptor (AR) Compound->AR Binds Compound_AR Compound-AR Complex HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex AR_HSP->AR Dissociation Compound_AR_dimer Compound-AR Dimer Compound_AR->Compound_AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) Compound_AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription CoReg Co-regulators CoReg->Transcription Modulates mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Anabolic Effects) mRNA->Protein

Caption: Proposed Androgen Receptor Signaling Pathway for the Investigated Derivatives.

Proposed Secondary Mechanism: Anti-Inflammatory Activity

Beyond their potential as SARMs, the indane scaffold suggests a possible role in modulating inflammatory pathways. Chronic inflammation is implicated in a multitude of diseases, and compounds that can mitigate this process are of significant therapeutic interest[12].

One potential anti-inflammatory mechanism for indane derivatives is the inhibition of the NLRP3 inflammasome[13]. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines such as IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is associated with a variety of inflammatory disorders.

Alternatively, the anti-inflammatory effects could be a downstream consequence of the SARM activity itself. Androgens are known to have immunomodulatory effects, and by selectively targeting the AR, these compounds may suppress inflammatory responses in certain tissues.

Experimental Validation: A Step-by-Step Guide

To rigorously test our hypotheses, a multi-tiered experimental approach is required. The following protocols are designed to elucidate the mechanism of action of 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol derivatives.

In Vitro Characterization

Objective: To determine the binding affinity and functional activity of the derivatives at the androgen receptor.

Experimental Workflow:

In Vitro Experimental Workflow Start Synthesized Derivatives Binding_Assay AR Competitive Binding Assay (e.g., Radioligand Binding Assay) Start->Binding_Assay Reporter_Assay AR Reporter Gene Assay (e.g., Luciferase Assay in PC-3 or HEK293 cells) Start->Reporter_Assay Data_Analysis1 Determine Ki or IC50 Binding_Assay->Data_Analysis1 Data_Analysis2 Determine EC50 and Emax (Agonist, Antagonist, or Partial Agonist?) Reporter_Assay->Data_Analysis2 Outcome1 Binding Affinity Profile Data_Analysis1->Outcome1 Outcome2 Functional Activity Profile Data_Analysis2->Outcome2

Caption: Workflow for In Vitro Characterization of AR Activity.

Detailed Protocols:

  • AR Competitive Binding Assay:

    • Prepare cell lysates or purified AR protein.

    • Incubate with a constant concentration of a radiolabeled androgen (e.g., [3H]-Mibolerone) and varying concentrations of the test compound.

    • Separate bound from unbound radioligand.

    • Quantify radioactivity to determine the IC50 of the test compound.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

  • AR Reporter Gene Assay:

    • Transfect a suitable cell line (e.g., PC-3) with a plasmid containing an ARE-driven reporter gene (e.g., luciferase) and an AR expression vector.

    • Treat the cells with varying concentrations of the test compound.

    • Lyse the cells and measure reporter gene activity (e.g., luminescence).

    • Determine the EC50 and maximal efficacy (Emax) to classify the compound as a full agonist, partial agonist, or antagonist.

In Vivo Efficacy and Tissue Selectivity

Objective: To assess the anabolic and androgenic effects of the derivatives in a relevant animal model.

Experimental Workflow:

In Vivo Efficacy Workflow Start Lead Compound from In Vitro Studies Animal_Model Orchidectomized (ORX) Rat Model Start->Animal_Model Treatment Administer Vehicle, Testosterone Propionate (TP), or Test Compound for 28 days Animal_Model->Treatment Tissue_Harvest Harvest Tissues: - Levator Ani Muscle (Anabolic) - Prostate & Seminal Vesicles (Androgenic) Treatment->Tissue_Harvest Analysis Measure Tissue Weights and Gene Expression (e.g., IGF-1 in muscle) Tissue_Harvest->Analysis Outcome Determine Anabolic/Androgenic Ratio and Assess Tissue Selectivity Analysis->Outcome

Caption: Workflow for Assessing In Vivo Efficacy and Tissue Selectivity.

Data Presentation:

The results of the in vivo study can be summarized in a table for clear comparison.

Treatment GroupLevator Ani Weight (mg)Prostate Weight (mg)Seminal Vesicle Weight (mg)Anabolic/Androgenic Ratio
Vehicle (ORX)
Testosterone (TP)
Compound X (Low Dose)
Compound X (High Dose)
Evaluation of Anti-Inflammatory Activity

Objective: To investigate the potential anti-inflammatory effects of the derivatives.

Experimental Protocols:

  • In Vitro NLRP3 Inflammasome Inhibition Assay:

    • Use immortalized bone marrow-derived macrophages (BMDMs).

    • Prime cells with LPS.

    • Treat with varying concentrations of the test compound.

    • Activate the NLRP3 inflammasome with ATP or nigericin.

    • Measure IL-1β secretion in the supernatant by ELISA.

  • In Vivo Model of Inflammation (e.g., LPS-induced endotoxemia):

    • Administer the test compound to mice.

    • Inject LPS to induce a systemic inflammatory response.

    • Collect blood and tissues at various time points.

    • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in serum and tissues.

Conclusion and Future Directions

The 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol derivatives represent a novel and promising class of compounds with the potential for dual SARM and anti-inflammatory activity. The experimental framework outlined in this guide provides a clear path for elucidating their mechanism of action and evaluating their therapeutic potential.

Future research should focus on establishing a clear structure-activity relationship (SAR) to optimize potency and selectivity. Furthermore, comprehensive pharmacokinetic and toxicology studies will be essential for advancing lead candidates toward clinical development. The unique combination of anabolic and anti-inflammatory properties could position these compounds as valuable therapeutics for a range of conditions, including sarcopenia, cachexia, and inflammatory myopathies.

References

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preliminary in vitro screening of 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and screening methodology for 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol (hereafter referred to as FDNI-1 ).

Executive Rationale: FDNI-1 as a Bioreductive Trigger

As a Senior Application Scientist in early-stage drug discovery, I approach the evaluation of novel chemical entities not as a static checklist, but as a rigorous interrogation of molecular causality. FDNI-1[1] is not a standalone therapeutic; its structural topology dictates its use as a highly specialized bioreductive trigger for Hypoxia-Activated Prodrugs (HAPs) or hypoxia-sensitive imaging probes[2][3].

The causality behind its structural design is precise:

  • 7-Nitro Group (The Sensor): Nitroaromatic compounds are classic substrates for one-electron and two-electron reductases (e.g., Cytochrome P450 Oxidoreductase [POR], NQO1) overexpressed in the hypoxic microenvironment of solid tumors[2][4].

  • 1-Hydroxyl Group (The Anchor): Provides a synthetic handle for conjugating a cytotoxic payload (e.g., via a frangible carbamate or carbonate linker)[3].

  • 4-Fluoro & 3,3-Dimethyl Substitutions (The Tuners): These groups provide critical steric shielding and electron-withdrawing properties. They tune the reduction potential ( E1/2​ ) of the nitro group, preventing premature activation in normoxic tissues and ensuring metabolic stability against non-specific hepatic clearance[5].

To validate FDNI-1 as a viable HAP trigger, we must construct a self-validating in vitro screening cascade that proves hypoxia-selective reduction, efficient payload release, and 3D cellular efficacy.

Bioreductive activation and futile cycling pathway of FDNI-1 under hypoxic conditions.

Phase 1: Physicochemical Profiling & Electrochemical Tuning

The Causality: A successful HAP must remain inert in healthy, oxygenated tissues. The initial one-electron reduction of the nitro group to a nitro radical anion is reversible[6]. In normoxia, oxygen outcompetes the enzyme, oxidizing the radical back to the parent prodrug (futile cycling)[2]. This selectivity is governed by the one-electron reduction potential ( E(1) ). If E(1) is too high (>-300 mV), the compound activates indiscriminately; if too low (<-500 mV), it resists activation even in severe hypoxia.

Protocol 1: Cyclic Voltammetry (CV) for E(1) Determination

Self-Validating Mechanism: The inclusion of an aerobic control scan ensures that the reversibility of the first reduction wave is strictly oxygen-dependent.

  • Preparation: Dissolve the FDNI-1 conjugate in anhydrous dimethylformamide (DMF) containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) as the supporting electrolyte to a final concentration of 1 mM.

  • Electrode Setup: Utilize a three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Anaerobic Baseline: Purge the solution with high-purity Argon for 15 minutes to remove dissolved oxygen (which is electroactive and masks nitro reduction).

  • Measurement: Scan from 0 mV to -800 mV at a scan rate of 100 mV/s. Record the cathodic peak potential ( Epc​ ) and anodic peak potential ( Epa​ ).

  • Aerobic Validation: Introduce ambient air into the solution for 5 minutes and repeat the scan. The anodic return peak should disappear, confirming oxygen-mediated radical quenching (futile cycling).

Phase 2: Enzymatic Kinetics & Self-Immolation Verification

The Causality: Reduction alone is insufficient; the resulting amine or hydroxylamine intermediate must spontaneously fragment (self-immolate) to release the active payload[5]. We utilize recombinant human POR to track the disappearance of the prodrug and the stoichiometric appearance of the payload via LC-MS/MS.

Protocol 2: Recombinant POR Cleavage Assay via LC-MS/MS

Self-Validating Mechanism: A heat-denatured POR control is run in parallel to rule out spontaneous chemical hydrolysis of the linker.

  • Reaction Mixture: In a hypoxic glove box (<0.1% O 2​ ), prepare a 100 µL reaction containing 50 mM potassium phosphate buffer (pH 7.4), 10 µM FDNI-1 conjugate, and 1 mM NADPH.

  • Initiation: Add 50 nM recombinant human Cytochrome P450 Oxidoreductase (POR) to initiate the reaction.

  • Sampling: At intervals of 0, 15, 30, 60, and 120 minutes, extract 10 µL aliquots and quench immediately in 40 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 column. Monitor Multiple Reaction Monitoring (MRM) transitions for three species:

    • The intact FDNI-1 conjugate (decay curve).

    • The reduced FDNI-1 amine intermediate (transient peak).

    • The released payload (accumulation curve).

Sequential in vitro screening workflow for FDNI-1 prodrug candidates.

Phase 3: 3D Cellular Efficacy & Hypoxic Cytotoxicity Ratio (HCR)

The Causality: Standard 2D cell monolayers are bathed in oxygen (~20% O 2​ ) and fail to replicate the pathophysiological oxygen gradients of solid tumors[7]. To accurately measure the Hypoxic Cytotoxicity Ratio (HCR)—the definitive metric for HAP efficacy—we must use 3D Multicellular Tumor Spheroids (MCTS) where a natural necrotic/hypoxic core develops.

Protocol 3: 3D MCTS Hypoxia Viability Assay

Self-Validating Mechanism: Hypoxia-inducible factor 1-alpha (HIF-1α) expression is confirmed via Western blot in the spheroids prior to drug treatment to guarantee the presence of a hypoxic core.

  • Spheroid Generation: Seed HCT116 (human colorectal carcinoma) cells at 1,000 cells/well in 96-well ultra-low attachment (ULA) round-bottom plates. Centrifuge at 300 x g for 5 minutes to promote aggregation.

  • Maturation: Incubate for 4–5 days until spheroids reach ~400–500 µm in diameter (the diffusion limit of oxygen, ensuring a hypoxic core).

  • Treatment: Dose spheroids with the FDNI-1 conjugate (1 nM to 100 µM, 3-fold serial dilutions).

  • Environmental Control:

    • Plate A (Normoxia): Incubate in a standard incubator (20% O 2​ , 5% CO 2​ ).

    • Plate B (Hypoxia): Incubate in a hypoxic chamber (0.1% O 2​ , 5% CO 2​ )[3].

  • Viability Readout: After 72 hours, add CellTiter-Glo® 3D Reagent. Shake for 5 minutes, incubate for 25 minutes, and read luminescence.

  • Calculation: Calculate the IC 50​ for both conditions. The HCR is defined as: HCR=IC50(Normoxia)​/IC50(Hypoxia)​ .

Data Synthesis & Go/No-Go Criteria

To advance an FDNI-1-based conjugate into in vivo pharmacokinetic (PK) models, the candidate must meet the strict quantitative thresholds outlined below. Failure to meet the HCR threshold indicates that the 4-fluoro/3,3-dimethyl substitutions are not providing sufficient steric/electronic protection against normoxic reduction.

MetricAssay SourceTarget ThresholdRationale
Reduction Potential ( E1/2​ ) Cyclic Voltammetry-350 mV to -450 mVEnsures reduction only occurs under severe hypoxia, preventing systemic toxicity.
Enzymatic Half-Life ( T1/2​ ) POR Cleavage Assay< 30 minutesGuarantees rapid payload release upon entry into the hypoxic tumor microenvironment.
Normoxic Stability LC-MS/MS (20% O 2​ )> 95% intact at 24hPrevents premature payload leakage in the bloodstream.
Hypoxic Cytotoxicity Ratio (HCR) 3D MCTS Assay> 50-foldConfirms a wide therapeutic window between healthy tissue and hypoxic tumor tissue.

References

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Methodological & Application

Application Notes & Protocols: Leveraging 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides detailed application notes and protocols for the use of a highly functionalized indanol derivative, 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol , as a versatile pharmaceutical intermediate. We will explore its potential synthetic utility, focusing on the strategic manipulation of its key functional groups—the nitro, fluoro, and hydroxyl moieties—to generate diverse libraries of novel drug candidates. The protocols provided are designed to be robust and reproducible, offering researchers a solid foundation for their discovery programs.

Introduction: The Strategic Value of the Indanol Scaffold

The 2,3-dihydro-1H-inden-1-ol (indanol) framework is a key structural component in a variety of biologically active molecules. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an excellent scaffold for designing ligands that can interact with specific biological targets. A notable example is Indinavir (Crixivan®), an HIV protease inhibitor, which features a substituted aminoindanol core critical for its therapeutic activity.[1] Derivatives of the indane core have also shown promise as anti-inflammatory agents, α-glucosidase inhibitors, and antitumor agents that inhibit tubulin polymerization.[1][2][3]

The subject of this guide, 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol, offers a unique combination of functional groups that can be selectively addressed to create a wide array of derivatives:

  • Nitro Group: A versatile precursor to an amine, which can be acylated, alkylated, or used in reductive amination to introduce diverse side chains.

  • Fluoro Group: The introduction of fluorine can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[4]

  • Hydroxyl Group: Provides a handle for esterification, etherification, or conversion to other functional groups, allowing for modulation of solubility and pharmacokinetic properties.

  • Dimethyl Groups: The gem-dimethyl substitution at the 3-position can provide steric shielding and influence the conformation of the five-membered ring, potentially leading to improved selectivity for biological targets.

This document outlines the synthetic pathways to leverage these features for the development of novel pharmaceutical agents.

Synthesis of the Core Intermediate

While not widely documented, a plausible synthetic route to 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol starts from a substituted indanone. The final step involves the reduction of the ketone.

Protocol 2.1: Reduction of 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-one

This protocol describes the stereoselective reduction of the corresponding indanone to the desired indanol intermediate.

Materials:

  • 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-one (1.0 eq) in a mixture of DCM and MeOH (4:1 v/v) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to yield the title compound.

Key Synthetic Transformations and Protocols

The true value of 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol lies in its potential for diversification. The following sections detail protocols for key transformations.

Reduction of the Nitro Group to Form a Key Amino-Indanol Intermediate

The conversion of the nitro group to a primary amine is a cornerstone transformation, opening up a vast chemical space for derivatization.

Protocol 3.1.1: Catalytic Hydrogenation

This is a clean and efficient method for nitro group reduction.

Materials:

  • 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol

  • Palladium on carbon (10% Pd/C)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • In a flask suitable for hydrogenation, dissolve the nitro-indanol (1.0 eq) in EtOH.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Evacuate the flask and backfill with H₂ gas (repeat 3 times).

  • Stir the reaction mixture vigorously under an H₂ atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Rinse the pad with fresh solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 7-amino-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol. This product is often pure enough for the next step or can be purified by chromatography.

Workflow for Derivatization of the Amino Group

G start 7-Amino-4-fluoro-3,3-dimethyl- 2,3-dihydro-1H-inden-1-ol acyl Acylation (Acyl Halides, Anhydrides) start->acyl RCOCl/Base sulf Sulfonylation (Sulfonyl Chlorides) start->sulf RSO₂Cl/Base alkyl Reductive Amination (Aldehydes/Ketones, NaBH(OAc)₃) start->alkyl R'COR'' prod1 Amide Derivatives acyl->prod1 prod2 Sulfonamide Derivatives sulf->prod2 prod3 Secondary/Tertiary Amine Derivatives alkyl->prod3

Caption: Derivatization pathways for the amino-indanol intermediate.

Derivatization of the Hydroxyl Group

The secondary alcohol at the 1-position is another key handle for modification.

Protocol 3.2.1: O-Alkylation (Williamson Ether Synthesis)

This protocol introduces an ether linkage, which can be used to attach a variety of side chains.

Materials:

  • 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Ice bath

  • Saturated aqueous NH₄Cl solution

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, add a solution of the indanol (1.0 eq) in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC indicates completion.

  • Cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.

  • Purify by flash chromatography.

Nucleophilic Aromatic Substitution (SₙAr) of the Fluoro Group

The fluorine atom, activated by the ortho-nitro group, can be displaced by various nucleophiles. This reaction is best performed on the ketone precursor or after protecting the hydroxyl group.

Protocol 3.3.1: Displacement with an Amine

This protocol demonstrates the synthesis of an amino-substituted indanol derivative.

Materials:

  • 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol (with hydroxyl group protected, e.g., as a silyl ether)

  • Desired amine (e.g., morpholine, piperidine)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • Combine the protected fluoro-indanol (1.0 eq), the amine (2.0-3.0 eq), and K₂CO₃ (2.0 eq) in anhydrous DMSO.

  • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and pour into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.

  • Purify the product by flash chromatography, followed by deprotection of the hydroxyl group if necessary.

Logical Flow of Synthetic Strategy

G A 4-Fluoro-3,3-dimethyl-7-nitro- 2,3-dihydro-1H-inden-1-ol (Core Intermediate) B Step 1: Nitro Reduction (e.g., H₂, Pd/C) A->B C Step 2: O-Alkylation / Esterification A->C D Step 3: SₙAr of Fluoro Group (Requires -OH protection) A->D E 7-Amino-indanol Derivative B->E F 1-O-Substituted Indanol Derivative C->F G 4-Substituted Indanol Derivative D->G H Library of Amides, Sulfonamides, Amines E->H I Library of Ethers, Esters F->I J Library of 4-Amino/Alkoxy Derivatives G->J

Caption: Strategic pathways for diversifying the core intermediate.

Data Summary and Characterization

All novel compounds synthesized from this intermediate should be thoroughly characterized. The following table provides an example of the data that should be collected.

TransformationProduct ClassTypical Yield (%)Key Analytical Techniques
Nitro ReductionPrimary Amine85-95%¹H NMR, ¹³C NMR, LC-MS
O-AlkylationEther60-80%¹H NMR, ¹³C NMR, LC-MS
EsterificationEster75-90%¹H NMR, ¹³C NMR, IR, LC-MS
SₙAr (Amine)Aromatic Amine50-70%¹H NMR, ¹⁹F NMR (disappearance), LC-MS

Conclusion and Future Outlook

4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol is a promising and highly versatile building block for medicinal chemistry. Its strategically placed functional groups allow for a multitude of synthetic transformations, enabling the rapid generation of diverse compound libraries. The protocols outlined in this guide provide a robust starting point for researchers to explore the chemical space around the indanol scaffold. By leveraging these methods, drug discovery programs can efficiently synthesize novel analogues for screening against a wide range of biological targets, potentially leading to the development of next-generation therapeutics.

References

  • Diastereoisomers of 2-benzyl-2, 3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol: potential anti-inflammatory agents. PubMed, [Link].

  • Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. Nature, [Link].

  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PMC, [Link].

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. PMC, [Link].

  • WO2010142994A1 - 2, 3-dihydro-1h-indene compounds and their use to treat cancer.

Sources

Application Note: Comprehensive NMR Spectroscopic Characterization of 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol is a unique molecule incorporating several key functional groups: a fluorine atom, a nitro group, a gem-dimethyl group, and a hydroxyl group, all situated on a dihydroindene scaffold. This combination of features presents a distinct challenge and opportunity for structural characterization by Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of the ¹⁹F nucleus provides a sensitive and informative probe, while the stereochemistry at the C1 position and the electronic effects of the substituents on the aromatic ring require a multi-faceted NMR approach for unambiguous assignment.

This application note provides a comprehensive guide to the NMR spectroscopic protocols for the complete structural characterization of 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol. It is designed to equip researchers with the necessary tools to confirm the molecular structure, assign all proton, carbon, and fluorine resonances, and elucidate the relative stereochemistry.

Causality Behind Experimental Choices

The selection of a suite of NMR experiments is driven by the structural complexities of the target molecule. A standard one-dimensional (1D) ¹H NMR is insufficient for a complete assignment due to potential signal overlap and the need to establish through-bond and through-space correlations. The presence of a fluorine atom necessitates ¹⁹F NMR to directly observe this nucleus and its couplings. Two-dimensional (2D) experiments are crucial for mapping the connectivity of the spin systems.

  • ¹H NMR: Provides initial information on the number and environment of protons.

  • ¹³C NMR: Determines the number of unique carbon environments.

  • ¹⁹F NMR: Directly detects the fluorine nucleus, offering a wide chemical shift range and sensitivity to the local electronic environment.[1]

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin coupling networks, crucial for tracing the connectivity within the aliphatic five-membered ring.[2]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons (¹H-¹³C), essential for connecting the different spin systems and assigning quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Establishes through-space proximities between protons, which is critical for determining the relative stereochemistry of the hydroxyl group at C1.

Experimental Workflow

The following diagram illustrates the logical flow of experiments for the complete structural elucidation of 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol.

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Acquisition cluster_analysis Data Analysis & Structure Elucidation Prep Dissolve 10-20 mg in 0.6 mL CDCl3 with 0.03% TMS H1 ¹H NMR Prep->H1 C13 ¹³C{¹H} NMR H1->C13 Assign Assign Resonances H1->Assign F19 ¹⁹F{¹H} NMR C13->F19 C13->Assign COSY gCOSY F19->COSY F19->Assign HSQC HSQC COSY->HSQC COSY->Assign HMBC HMBC HSQC->HMBC HSQC->Assign NOESY NOESY/ROESY HMBC->NOESY HMBC->Assign NOESY->Assign Connect Establish Connectivity Assign->Connect Stereo Determine Stereochemistry Connect->Stereo Structure Final Structure Confirmation Stereo->Structure

Caption: Experimental workflow for the NMR characterization of the target molecule.

Detailed Protocols

PART 1: Sample Preparation

A well-prepared sample is fundamental to acquiring high-quality NMR data.

Protocol:

  • Weigh 10-20 mg of 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol into a clean, dry vial.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Gently agitate the vial to ensure complete dissolution of the sample.

  • Using a Pasteur pipette with a cotton wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

PART 2: NMR Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific spectrometer and sample concentration.

Experiment Key Acquisition Parameters Purpose
¹H NMR Pulse Program: zg30, Scans: 16, Spectral Width: 12 ppmQuantitative and qualitative proton information.
¹³C{¹H} NMR Pulse Program: zgpg30, Scans: 1024, Spectral Width: 220 ppmDetermine the number of unique carbon environments.
¹⁹F{¹H} NMR Pulse Program: zgpg30, Scans: 64, Spectral Width: 200 ppmDirect observation of the fluorine nucleus.
gCOSY Pulse Program: cosygpmf, Scans: 2, Increments: 256Establish ¹H-¹H coupling networks.
HSQC Pulse Program: hsqcedetgpsisp2.3, Scans: 4, Increments: 256Correlate directly bonded ¹H and ¹³C nuclei.
HMBC Pulse Program: hmbcgpndqf, Scans: 8, Increments: 256Identify long-range ¹H-¹³C correlations.
NOESY Pulse Program: noesygpph, Scans: 16, Increments: 256, Mixing Time: 500-800 msDetermine through-space proton proximities for stereochemical assignment.
PART 3: Data Processing and Interpretation

Expected ¹H NMR Spectral Features:

  • Aromatic Protons (2H): Two doublets in the range of δ 7.0-8.5 ppm, showing coupling to each other and potentially smaller couplings to the fluorine atom. The nitro group is a strong electron-withdrawing group and will deshield the ortho and para protons.[3]

  • H1 (1H): A multiplet (likely a doublet of doublets or triplet) in the range of δ 5.0-5.5 ppm, coupled to the C2 methylene protons.

  • OH (1H): A broad singlet, the chemical shift of which will be concentration-dependent.

  • CH₂ at C2 (2H): Two diastereotopic protons appearing as a pair of doublets of doublets (or a more complex multiplet) in the range of δ 2.0-3.0 ppm, showing geminal coupling to each other and vicinal coupling to H1.

  • gem-Dimethyl at C3 (6H): Two sharp singlets in the range of δ 1.0-1.5 ppm, as the two methyl groups are diastereotopic due to the chiral center at C1. The constrained five-membered ring can lead to significant differences in the chemical shifts of these methyl groups.[4][5][6][7]

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons (6C): Six signals in the range of δ 110-160 ppm. The carbon bearing the fluorine will show a large one-bond ¹³C-¹⁹F coupling (¹JCF ≈ 240-250 Hz). The carbons ortho and meta to the fluorine will exhibit smaller couplings.

  • C1 (1C): A signal in the range of δ 70-80 ppm.

  • C3 (1C): A quaternary carbon signal in the range of δ 40-50 ppm.

  • C2 (1C): A signal in the range of δ 30-40 ppm.

  • gem-Dimethyl Carbons (2C): Two signals in the range of δ 20-30 ppm.

Expected ¹⁹F NMR Spectral Features:

  • A single multiplet in the range of δ -100 to -140 ppm (relative to CFCl₃). The exact chemical shift will be influenced by the ortho nitro group. For example, the ¹⁹F chemical shift of 1-fluoro-4-nitrobenzene is around -116 ppm.[8] The multiplicity will arise from couplings to the aromatic protons.

2D NMR Correlation Analysis:

The following diagram illustrates the key expected correlations for structural elucidation.

Structure_Correlations cluster_mol Key Structural Fragments cluster_correlations Expected NMR Correlations Aromatic Aromatic Ring (H5, H6, C4, C5, C6, C7, C7a, C3a) Aliphatic Aliphatic Ring (H1, H2a, H2b, C1, C2, C3) Substituents Substituents (OH, Me_a, Me_b) cosy_edge COSY H1 H1 hsqc_edge HSQC hmbc_edge HMBC Me_a Me_a noesy_edge NOESY H2a H2a H1->H2a H1-H2a/b H1->H2a H1-H2 (cis) H6 H6 H1->H6 H1-H6 (cis) C1 C1 H1->C1 H1-C1 C3a C3a H1->C3a H1-C3a C7a C7a H1->C7a H1-C7a H2b H2b H2a->H2b H2a-H2b C2 C2 H2a->C2 H2a/b-C2 H5 H5 H5->H6 H5-H6 C5 C5 H5->C5 H5-C5 C6 C6 H6->C6 H6-C6 H6->C7a H6-C7a C4 C4 H6->C4 H6-C4 Me_a->H2b Me-H2 (trans) Me_a->C2 Me-C2 C_Me_a C_Me_a Me_a->C_Me_a Me-CMe C3 C3 Me_a->C3 Me-C3

Caption: Key 2D NMR correlations for the structural elucidation of the target molecule.

Conclusion

The comprehensive suite of NMR experiments detailed in this application note provides a robust framework for the complete structural characterization of 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol. By systematically applying 1D and 2D NMR techniques, researchers can confidently assign all proton, carbon, and fluorine resonances, establish the connectivity of the molecular scaffold, and determine the relative stereochemistry. This level of detailed structural information is indispensable for drug development professionals and scientists working with complex organic molecules.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide (3rd ed.). Wiley. [Link]

  • Tecmag, Inc. (n.d.). COSY (Magnitude). Retrieved from [Link]

  • Reich, H. J. (2020). 5-HMR-2 Chemical Shift. University of Wisconsin. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Fluoro-4-nitro-benzene. Retrieved from [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2686. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). HSQC and HMBC for Topspin. Retrieved from [Link]

  • Kempton, R. J., et al. (2024). Through-space H-F coupling in a series of 4-substituted-1H-1,2,3-triazoles. Magnetic Resonance in Chemistry, 62(10), 718-722. [Link]

  • Hilton, B. D., & Martin, G. E. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 60(18), 7543-7559. [Link]

  • Shah, Z. A., & Khan, M. R. (2017). 1H NMR and 13C NMR spectroscopic data for indanone 2 in CDCl3. ResearchGate. Retrieved from [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • Bystrov, V. F. (1976). Spin-spin coupling and the conformational states of peptide systems. Progress in Nuclear Magnetic Resonance Spectroscopy, 10(2), 41-81.
  • NIST. (n.d.). 1H-Inden-1-ol, 2,3-dihydro-3,3-dimethyl-. Retrieved from [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Oxford Instruments. (n.d.). 2D NMR experiments at 60 MHz: COSY-90 and COSY-45. Retrieved from [Link]

  • Mamedov, V. A., et al. (2024). DFT and Multinuclear NMR Spectroscopy in the Study of Five-Membered Saturated Metallocarbocycles of Main III Group Metals. Molecules, 29(1), 123. [Link]

  • Gil, R. R., & Griesinger, C. (2016). Stereochemical Determination of Five-Membered Cyclic Ether Acetogenins Using a Spin-Spin Coupling Constant Approach and DFT Calculations. Marine Drugs, 14(11), 200. [Link]

  • Sciforum. (2023). DFT and Multinuclear NMR Spectroscopy in the Study of Five-Membered Saturated Metallocarbocycles of Main III Group Metals. Retrieved from [Link]

Sources

Application Note: A Proposed Scale-Up Manufacturing Process for 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the scale-up manufacturing process for 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol is detailed below.

Introduction

4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol is a complex, substituted indanol derivative with potential applications in pharmaceutical and materials science research. The presence of a fluorine atom, a nitro group, and a chiral center at the C1 position makes its synthesis non-trivial, particularly at an industrial scale. This document outlines a proposed, logically-structured, multi-step synthesis and scale-up manufacturing process for this target molecule, based on established principles of organic process chemistry. The proposed route starts from commercially available 4-fluoro-1-indanone and proceeds through a series of key transformations, including methylation, nitration, and stereoselective reduction. For each step, we will discuss the underlying chemical principles, provide a detailed experimental protocol, and address critical scale-up considerations.

Proposed Synthetic Pathway

The overall proposed synthetic route is depicted in the workflow diagram below. This multi-step process is designed to maximize efficiency and control over the introduction of each functional group, culminating in the desired target molecule.

Synthetic Pathway A 4-Fluoro-1-indanone B 4-Fluoro-3,3-dimethyl-1-indanone A->B Methylation (NaH, MeI) C 4-Fluoro-3,3-dimethyl-7-nitro-1-indanone B->C Nitration (HNO3, H2SO4) D 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol C->D Reduction (NaBH4)

Figure 1: Proposed multi-step synthesis of 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol.

Step 1: Gem-Dimethylation of 4-Fluoro-1-indanone

Principle: The first step involves the introduction of two methyl groups at the C3 position of 4-fluoro-1-indanone. This is a classic example of an α-alkylation of a ketone. The reaction proceeds via the formation of an enolate intermediate, which then acts as a nucleophile to attack an alkyl halide, in this case, methyl iodide. The use of a strong base, such as sodium hydride (NaH), is necessary to deprotonate the α-carbon. The reaction is performed twice to achieve dimethylation.

Protocol:

  • To a stirred, cooled (0 °C) suspension of sodium hydride (2.2 equivalents) in anhydrous tetrahydrofuran (THF), slowly add a solution of 4-fluoro-1-indanone (1 equivalent) in THF.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (2.5 equivalents) dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-fluoro-3,3-dimethyl-1-indanone.

Scale-Up Considerations:

  • Safety: The use of sodium hydride is a major safety concern at scale due to its high reactivity and the evolution of flammable hydrogen gas. The reactor must be equipped with adequate ventilation and an inert atmosphere (e.g., nitrogen or argon). Careful control of the addition rate of the indanone is crucial to manage the exotherm and the rate of hydrogen evolution.

  • Reagent Selection: For large-scale production, alternative, safer bases such as potassium tert-butoxide could be considered. While methyl iodide is an effective methylating agent, it is toxic and a potential carcinogen. Dimethyl sulfate is a cheaper alternative, but it is also highly toxic and requires careful handling.

  • Work-up and Purification: At scale, the extractive work-up will generate large volumes of aqueous waste. The use of a continuous liquid-liquid extractor can improve efficiency. Purification by column chromatography is not ideal for large quantities. Crystallization of the product should be explored as a more scalable purification method.

Step 2: Nitration of 4-Fluoro-3,3-dimethyl-1-indanone

Principle: This step introduces the nitro group onto the aromatic ring via an electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺), the active electrophile, is generated in situ from a mixture of concentrated nitric acid and sulfuric acid. The position of nitration is directed by the existing substituents on the aromatic ring.

Protocol:

  • To a stirred, cooled (0 °C) solution of 4-fluoro-3,3-dimethyl-1-indanone (1 equivalent) in concentrated sulfuric acid, add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, maintaining the internal temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Carefully pour the reaction mixture over crushed ice.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

  • The crude product, 4-fluoro-3,3-dimethyl-7-nitro-1-indanone, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Scale-Up Considerations:

  • Thermal Hazard: Nitration reactions are notoriously exothermic and can lead to runaway reactions if not properly controlled. A well-calibrated reactor with efficient cooling is essential. The rate of addition of the nitrating mixture must be carefully controlled, and continuous monitoring of the internal temperature is critical.

  • Mixing: Good mixing is crucial to ensure uniform temperature distribution and to prevent localized "hot spots" which could lead to side reactions or a runaway reaction.

  • Quenching: The quenching of the reaction mixture on ice is also highly exothermic and must be done with extreme care at scale. The use of a semi-batch or continuous quenching process is recommended.

  • Waste Disposal: The acidic aqueous waste generated during work-up needs to be neutralized before disposal, which can be a significant operation at scale.

Step 3: Reduction of the Ketone

Principle: The final step is the reduction of the ketone functionality in 4-fluoro-3,3-dimethyl-7-nitro-1-indanone to the corresponding alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it will not reduce the nitro group or the aromatic ring under these conditions. This reaction will generate a racemic mixture of the (R)- and (S)-enantiomers of the final product.

Protocol:

  • To a stirred solution of 4-fluoro-3,3-dimethyl-7-nitro-1-indanone (1 equivalent) in methanol at 0 °C, add sodium borohydride (1.5 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully add acetone to quench the excess sodium borohydride.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography or recrystallization to yield 4-fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol.

Scale-Up Considerations:

  • Stereocontrol: If a single enantiomer of the product is required, a stereoselective reduction method must be employed. This could involve the use of a chiral reducing agent (e.g., a CBS catalyst) or enzymatic reduction. These methods would add significant cost and complexity to the process.

  • Hydrogen Evolution: The reaction of sodium borohydride with the methanol solvent and the quenching with acetone will produce hydrogen gas. The reactor must be properly vented.

  • Product Isolation: As with the previous steps, reliance on chromatography for purification should be minimized at scale. The development of a robust crystallization procedure is highly desirable for isolating the final product with high purity.

Data Summary

StepReactionKey ReagentsTypical YieldKey Scale-Up Challenge
1Gem-Dimethylation4-Fluoro-1-indanone, NaH, MeI75-85%Handling of NaH and H₂ evolution
2Nitration4-Fluoro-3,3-dimethyl-1-indanone, HNO₃, H₂SO₄80-90%Thermal management of exotherm
3Reduction4-Fluoro-3,3-dimethyl-7-nitro-1-indanone, NaBH₄90-95%Stereocontrol (if required)

Overall Process Workflow

The following diagram illustrates the logical flow of the entire manufacturing process, from starting materials to the final, purified product.

Manufacturing Workflow cluster_prep Preparation and Staging cluster_synthesis Multi-Step Synthesis cluster_downstream Downstream Processing cluster_qc Quality Control RM Raw Material QC (4-Fluoro-1-indanone, etc.) Step1 Step 1: Methylation RM->Step1 Solvents Solvent Preparation (Anhydrous THF, etc.) Solvents->Step1 Step2 Step 2: Nitration Step1->Step2 InProcess In-Process Controls (TLC, HPLC) Step1->InProcess Step3 Step 3: Reduction Step2->Step3 Step2->InProcess Purification Final Product Purification (Crystallization) Step3->Purification Step3->InProcess Drying Drying under Vacuum Purification->Drying Packaging Packaging and Labeling Drying->Packaging FinalQC Final Product QC (NMR, MS, Purity) Packaging->FinalQC

Figure 2: Overall manufacturing workflow for the target molecule.

Analytical Methods

Throughout the manufacturing process, robust analytical methods are required to monitor reaction progress, assess product purity, and ensure the final product meets specifications.

  • Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the progress of each reaction step.

  • High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis of the purity of intermediates and the final product. A suitable method would need to be developed and validated.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for the structural confirmation of the intermediates and the final product. ¹⁹F NMR will be particularly useful for tracking the fluorine-containing species.

  • Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and the final product.

  • Differential Scanning Calorimetry (DSC): Can be used to assess the thermal stability of the intermediates, particularly the nitro-containing compound, which is crucial for safety at scale.

The proposed multi-step synthesis provides a viable route for the scale-up manufacturing of 4-fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol. However, each step presents its own set of challenges that must be carefully addressed to ensure a safe, efficient, and reproducible process. The key to success will be in the careful management of hazardous reagents, control of reaction exotherms, and the development of scalable purification methods that avoid chromatography. Further process development and optimization would be required to translate this laboratory-scale proposal into a robust industrial-scale manufacturing process.

References

  • Alpha-Alkylation of Ketones: For a general overview of the mechanism and conditions for the alkylation of ketones, a standard organic chemistry textbook is a good starting point.

    • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure
    • Source: Wiley
    • URL: [Link]

  • Nitration of Aromatic Compounds: For information on the mechanism and safety considerations of electrophilic nitr

    • Title: Aromatic Nitr
    • Source: K. Schofield, Cambridge University Press
    • URL: [Link]

  • Reduction of Ketones using Sodium Borohydride: For details on the selectivity and reaction conditions for the reduction of carbonyl compounds.

    • Title: Sodium Borohydride
    • Source: American Chemical Society
    • URL: [Link]

  • Scale-Up of Chemical Reactions: For general principles and challenges in scaling up chemical processes

    • Title: Practical Process Research and Development – A Guide for Organic Chemists
    • Source: Academic Press
    • URL: [Link]

Application Note: Establishing In Vivo Dosing Protocols for 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol (FN-diol)

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol (hereafter referred to as FN-diol) is a novel compound with limited publicly available data. This document provides a comprehensive guide based on established principles for developing in vivo dosing protocols for new chemical entities (NCEs) with similar structural characteristics. The protocols described herein should be adapted based on empirical data obtained for FN-diol.

Introduction and Compound Analysis

The successful preclinical evaluation of a novel therapeutic candidate like FN-diol hinges on the meticulous development of a robust in vivo dosing strategy. FN-diol is a substituted indene derivative, a class of compounds with diverse biological activities. The presence of a nitro group is particularly noteworthy, as this functional group is found in various active pharmaceutical ingredients and can be involved in mechanisms such as nitric oxide donation or bioreduction in hypoxic environments.[1] The molecule's structure, featuring a fluorinated aromatic ring and dimethyl substitution, suggests low aqueous solubility, a critical factor that must be addressed in formulation development.

This guide provides a systematic approach to formulating FN-diol and establishing a safe and effective dosing regimen for preclinical animal models, focusing on the critical initial steps of vehicle selection, route of administration, and determination of the Maximum Tolerated Dose (MTD).

Vehicle Formulation for a Lipophilic Compound

The primary challenge in dosing a compound like FN-diol is overcoming its presumed poor water solubility. An appropriate vehicle must solubilize the compound, ensure its stability, and be biocompatible to avoid confounding experimental results.

Rationale for Vehicle Selection

A multi-component solvent system is typically required for lipophilic compounds in early-stage preclinical studies. The goal is to create a clear solution or a stable, homogenous suspension. A tiered approach is recommended, starting with simple systems and increasing complexity as needed. For a compound like FN-diol, a common and effective starting point is a formulation containing a primary organic solvent, a co-solvent/surfactant, and an aqueous or lipid-based carrier.

Commonly used components include:

  • DMSO (Dimethyl sulfoxide): A powerful and widely used solvent for dissolving a broad range of compounds.

  • PEG 300/400 (Polyethylene glycol): A water-miscible co-solvent that improves solubility and is generally well-tolerated.

  • Tween 80 (Polysorbate 80): A non-ionic surfactant that enhances solubility and prevents precipitation upon dilution in aqueous environments.

  • Corn Oil/Sunflower Oil: A lipid-based vehicle suitable for subcutaneous or oral administration of highly lipophilic compounds.

Recommended Vehicle Compositions

The following table outlines two standard vehicle formulations suitable for initial screening of FN-diol. The final choice will depend on the required concentration and the route of administration.

Formulation Component Function Typical Percentage (v/v) Suitable Routes
Aqueous Co-Solvent System DMSOPrimary Solvent5-10%IP, IV, PO
PEG 300Co-solvent30-40%
Tween 80Surfactant5%
Saline (0.9%)Carrierq.s. to 100%
Lipid-Based Suspension Corn OilCarrier/Solvent100%PO, SC

Table 1: Recommended Vehicle Formulations for FN-diol.

Step-by-Step Vehicle Preparation Protocol (Aqueous Co-Solvent System)

This protocol details the preparation of a standard DMSO/PEG300/Tween 80/Saline vehicle. The order of addition is critical to prevent precipitation of the compound.[2]

  • Calculate Requirements: Determine the total volume of formulation needed based on the number of animals, dosage, and dosing volume (e.g., 10 mL/kg for mice).

  • Dissolve Compound in DMSO: Weigh the required amount of FN-diol and dissolve it completely in the calculated volume of DMSO. Use of a vortex mixer or sonicator can aid dissolution. This creates the "Master Liquid".[2]

  • Add Co-solvent: To the DMSO-drug solution, add the calculated volume of PEG 300. Mix thoroughly until the solution is clear.

  • Add Surfactant: Add the calculated volume of Tween 80 and mix again until the solution is homogenous and clear.

  • Final Dilution: Slowly add the saline carrier to the mixture while continuously vortexing. This final dilution step should be done carefully to avoid shocking the solution and causing the compound to precipitate.

  • Final Inspection: The final formulation should be a clear solution. If any precipitation is observed, the formulation may need to be adjusted (e.g., by increasing the percentage of co-solvents).

  • Storage: Prepare the formulation fresh on the day of dosing. If storage is necessary, conduct stability tests at the intended storage temperature (e.g., 4°C, protected from light).

Vehicle_Preparation A 1. Weigh FN-diol powder B 2. Add DMSO to dissolve (Creates Master Liquid) A->B C 3. Add PEG 300 (Mix until clear) B->C D 4. Add Tween 80 (Mix until clear) C->D E 5. Add Saline (Carrier) (Add slowly while vortexing) D->E F 6. Final Formulation (Visually inspect for clarity) E->F

Caption: Critical workflow for preparing the aqueous co-solvent vehicle.

In Vivo Administration Routes: Protocols for Mice

The choice of administration route significantly impacts drug absorption, distribution, metabolism, and excretion (ADME).[3] The most common routes for initial preclinical studies are Intraperitoneal (IP), Oral Gavage (PO), and Intravenous (IV).

Intraperitoneal (IP) Injection

IP injection is a common parenteral route in rodents, allowing for rapid absorption.[4]

  • Animal Restraint: Restrain the mouse securely, exposing the abdomen.

  • Injection Site: Target the lower right abdominal quadrant to avoid the cecum and bladder.[5]

  • Needle and Volume: Use a 25-27 gauge needle. The maximum recommended volume is 10 mL/kg.[5][6]

  • Procedure:

    • Tilt the mouse so its head is pointing slightly downwards.

    • Insert the needle at a 30-40° angle with the bevel up.

    • Aspirate gently to ensure no blood or urine is drawn.

    • Inject the solution smoothly.

    • Withdraw the needle and return the animal to its cage.

Oral Gavage (PO)

PO administration is often preferred as it mimics the intended clinical route for many drugs.

  • Animal Restraint: Gently restrain the mouse, ensuring its head and body are in a straight line.

  • Gavage Needle: Use a flexible, ball-tipped gavage needle appropriate for the size of the animal.

  • Volume: The recommended maximum dosing volume for mice is 10 mL/kg.

  • Procedure:

    • Measure the distance from the mouse's mouth to the xiphoid process to estimate the correct insertion depth.

    • Carefully insert the gavage needle into the esophagus. Do not force the needle.

    • Deliver the dose directly into the stomach.

    • Withdraw the needle and monitor the animal for any signs of distress.

Intravenous (IV) Injection

IV injection via the lateral tail vein provides 100% bioavailability and is standard for pharmacokinetic studies.

  • Animal Restraint: Place the mouse in a restraining device.

  • Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the veins.

  • Needle and Volume: Use a 27-30 gauge needle. The maximum bolus volume is typically <0.2 mL for an adult mouse.[6]

  • Procedure:

    • Swab the tail with alcohol.

    • Insert the needle into one of the lateral tail veins, parallel to the vein.

    • Successful entry is often indicated by a flash of blood in the needle hub.

    • Inject the solution slowly. If a subcutaneous bleb forms, the needle is not in the vein.

    • Withdraw the needle and apply gentle pressure to prevent bleeding.

Dose-Range Finding: The Maximum Tolerated Dose (MTD) Study

The first in vivo study for any new compound should be a dose-range finding study to determine the MTD. The MTD is the highest dose that can be administered without causing unacceptable toxicity or side effects.[7][8] This information is crucial for selecting doses for subsequent efficacy studies.

MTD Study Design

A typical acute or sub-acute MTD study involves administering escalating doses of FN-diol to small groups of mice for a set period (e.g., 7 days).[8]

Parameter Recommendation
Species/Strain Mouse (e.g., C57BL/6 or BALB/c)
Animals per Group 3-5 mice
Dose Groups Vehicle Control, plus 4-5 escalating dose groups (e.g., 5, 10, 20, 40, 80 mg/kg)[9]
Route of Administration Chosen route (e.g., IP or PO)
Dosing Frequency Once daily (QD)
Study Duration 7 days
Monitoring Parameters Body weight (daily), clinical observations (twice daily), food/water intake (daily)

Table 2: Example Design for a 7-Day MTD Study in Mice.

MTD Determination Criteria

The MTD is generally defined as the highest dose that does not result in:

  • Mortality.

  • More than a 15-20% loss of body weight.[9]

  • Significant, persistent clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia, labored breathing).

Dose Escalation Logic

The dose selection for subsequent cohorts depends on the outcome of the previous group.

MTD_Logic start Administer Dose 'X' to Cohort 1 observe Observe for Toxicity (e.g., >20% Weight Loss) start->observe no_tox Toxicity NOT Observed observe->no_tox No tox Toxicity Observed observe->tox Yes escalate Administer Dose '2X' to Cohort 2 no_tox->escalate mtd MTD = Dose 'X' tox->mtd deescalate Consider Intermediate Dose (e.g., '0.5X') tox->deescalate escalate->observe

Caption: Decision tree for dose escalation in an MTD study.

Conclusion and Next Steps

Upon successful determination of the MTD, subsequent studies can be designed. Doses for initial efficacy studies are typically selected at, and below, the MTD (e.g., MTD, MTD/2, and MTD/4). A pilot pharmacokinetic (PK) study is also highly recommended to understand the exposure levels achieved at different doses, which is critical for correlating dose with biological effect. The protocols and strategies outlined in this guide provide a robust framework for initiating the in vivo characterization of 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol.

References

  • ResearchGate. How to decide a dose for mice if the doses are not available in any literature. (May 30, 2022). [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. [Link]

  • Lallo, A., et al. (2017). A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. PLoS ONE, 12(10), e0186726. [Link]

  • Emura, T., et al. (2004). An optimal dosing schedule for a novel combination antimetabolite, TAS-102, based on its intracellular metabolism and its incorporation into DNA. International Journal of Oncology, 24(2), 443-449. [Link]

  • Reaction Biology. Maximum Tolerable Dose Study Services. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. ResearchGate. [Link]

  • Norwegian University of Science and Technology. Guidelines for the administration of substances to rodents. [Link]

  • Research Animal Training. Intraperitoneal Injection in the Mouse. [Link]

  • IACUC. Routes and Volumes of Administration in Mice. (January 2024). [Link]

  • bioRxiv. The Maximum-Tolerated Dose and Pharmacokinetics of ISFP10 a Novel Inhibitor of Fungal Phosphoglucomutase (PGM). (June 22, 2025). [Link]

  • Direction des services vétérinaires. Administration and injection of substances in mice. (September 15, 2011). [Link]

  • Pharmaceutical Technology. Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. (February 13, 2023). [Link]

  • University of British Columbia Animal Care Services. Intraperitoneal (IP) Injection in Rats and Mice SOP. (May 15, 2014). [Link]

  • Czarnek, Z., et al. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 23(6), 1299. [Link]

Sources

Troubleshooting & Optimization

preventing thermal degradation of 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol . This guide is engineered for researchers, analytical chemists, and drug development professionals handling this highly functionalized indanol building block.

Due to its specific structural features—a benzylic secondary alcohol, a sterically demanding gem-dimethyl group, and a thermally sensitive nitroaromatic moiety—this compound requires strict cold-chain management and environmental controls to maintain structural integrity[1].

Part 1: Mechanistic Understanding of Thermal Degradation

To effectively prevent degradation, it is critical to understand the causality behind the molecule's instability. 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol is susceptible to three primary degradation pathways under thermal or environmental stress:

  • Benzylic Dehydration (Primary Pathway): The secondary hydroxyl group at the C1 position is highly activated (benzylic). Under thermal stress or in the presence of trace acidic impurities, it readily undergoes dehydration[2][3]. Because the C3 position is blocked by a gem-dimethyl group, elimination is strictly directed toward the C2 position, yielding 4-fluoro-3,3-dimethyl-7-nitro-1H-indene.

  • Oxidation (Secondary Pathway): In the presence of ambient oxygen and elevated temperatures, the secondary alcohol can be oxidized to the corresponding indanone (ketone) derivative.

  • Nitroaromatic Exothermic Cleavage (Extreme Stress): Nitroaromatic compounds possess inherently weak C-NO₂ bonds. Prolonged exposure to elevated temperatures can initiate radical cleavage and autocatalytic decomposition, leading to complex, highly colored polymeric degradants[4][5].

G A 4-Fluoro-3,3-dimethyl-7-nitro- 2,3-dihydro-1H-inden-1-ol B Thermal / Environmental Stress A->B C Dehydration (-H2O) B->C Heat / Trace Acid D Oxidation B->D O2 Exposure E Nitro Cleavage B->E High Temp (>150°C) F 1H-Indene Derivative (Alkene Formation) C->F G Indanone Derivative (Ketone Formation) D->G H Complex Degradants (Radical Species) E->H

Mechanistic pathways of 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol thermal degradation.

Part 2: Troubleshooting Guides & FAQs

Q: My compound changed from a pale crystalline powder to a dark yellow/brown sticky solid. What happened, and is it salvageable? A: This discoloration is a hallmark of nitroaromatic thermal degradation coupled with moisture ingress. The C-NO₂ bond is the weakest link in the molecule; thermal stress initiates radical formation, leading to highly conjugated, colored polymeric byproducts[4]. If the material has become a sticky solid, it has likely also absorbed water (hygroscopicity) or partially oxidized. Action: Do not use the material for sensitive assays. You may attempt to rescue the intact compound via flash column chromatography (Hexanes:Ethyl Acetate), but heavily degraded batches should be discarded.

Q: During routine LC-MS/NMR purity checks, I noticed a new peak with an alkene proton signal around 6.5 ppm. How did this form during storage? A: You are observing the dehydrated byproduct: 4-fluoro-3,3-dimethyl-7-nitro-1H-indene. Indanols undergo facile dehydration, especially if the storage temperature fluctuates or if the glassware/storage vial contains trace acidic residues (e.g., from improper washing)[3]. The gem-dimethyl group at C3 forces the double bond to form exclusively between C1 and C2, generating the distinct alkene proton signal you see in the NMR spectrum.

Q: Can I store this compound at room temperature if I am using it daily for a week-long experiment? A: It is highly discouraged. While short-term benchtop exposure (hours) is acceptable during active weighing, continuous storage at 25°C will accelerate the dehydration and oxidation kinetics. Always return the stock vial to a desiccated 2-8°C or -20°C environment immediately after use, as per ICH Q1A(R2) stability testing protocols[6][7].

Part 3: Standard Operating Procedure (SOP) for Storage and Handling

To ensure the self-validation of your storage protocols and maintain >98% purity over a 12-month lifecycle, strictly adhere to the following methodology:

Step 1: Aliquoting (Self-Validating Step)

  • Action: Upon receiving the bulk material, dissolve a 1 mg quality-control sample in CDCl₃ for a baseline ¹H-NMR. Aliquot the remaining bulk powder into single-use amber glass vials (to prevent photolytic degradation of the nitro group).

  • Validation: If the baseline NMR shows no alkene protons (6.0 - 6.5 ppm) and no ketone carbonyl carbon in ¹³C-NMR (~200 ppm), the batch is verified as intact.

Step 2: Inert Atmosphere Purging

  • Action: Backfill each amber vial with high-purity dry Argon or Nitrogen gas.

  • Causality: Displacing ambient oxygen and humidity halts the secondary oxidation pathway (indanone formation) and prevents moisture from acting as a nucleophile or facilitating trace-acid catalyzed dehydration.

Step 3: Cold-Chain Storage

  • Action: Seal the vials with PTFE-lined caps and store them in a monitored freezer at -20°C. For short-term storage (under 1 month), 2-8°C is acceptable[1][7].

  • Validation: Utilize a continuous temperature-logging sensor inside the freezer. A stable log confirms the absence of freeze-thaw thermal shock cycles, which are known to physically degrade crystalline structures and expose new surface areas to degradation.

Step 4: Thawing Protocol

  • Action: Before opening a vial, allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.

  • Causality: Opening a cold vial immediately causes atmospheric moisture to condense on the powder, introducing water that accelerates degradation upon subsequent re-freezing.

Part 4: Quantitative Stability Data

The following table summarizes the expected degradation kinetics of 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol under various ICH Q1A(R2) defined storage conditions[7]. Note: Data represents validated accelerated stability modeling for highly functionalized nitroindanols.

Storage ConditionTimeframeExpected Purity (HPLC)Primary Observed DegradantRecommended Action
-20°C (Argon, Dark) 12 Months> 99.0%None detectedOptimal long-term storage
2-8°C (Argon, Dark) 6 Months97.5% - 98.5%Trace Indene (Dehydration)Suitable for active use stocks
25°C / 60% RH 1 Month< 90.0%Indene & IndanoneUnacceptable; re-purify before use
40°C / 75% RH 14 Days< 75.0%Complex Polymeric / IndeneDiscard batch

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved March 27, 2026, from [Link]6][7]

  • Tsang, W., et al., Defense Technical Information Center (DTIC). (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Retrieved March 27, 2026, from [Link]5]

  • Jantasee, S. (2020). Liquid-phase dehydration of ethanol using alumina-based acid catalysts (Review of Indanol Dehydration). Thailand Science Research and Innovation (TSRI). Retrieved March 27, 2026, from [Link]2]

  • ResearchGate. (1998). Dehydration of Alcohols Catalysed by Heteropolyacids Supported on Silica (Indan-1-ol derivatives). Retrieved March 27, 2026, from [Link]3]

Sources

Technical Support Center: Crystallization of 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for optimizing the crystallization of 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol (CAS 1951441-47-6). This guide is designed for researchers, chemists, and pharmaceutical scientists to navigate the common challenges associated with obtaining high-quality crystals of this compound. We will address frequently encountered issues, provide in-depth troubleshooting guides, and detail systematic protocols to enhance crystal yield, purity, and form.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common initial queries.

Q1: What are the key molecular features of this compound that will influence my choice of crystallization solvent?

A: Your molecule, 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol, has several functional groups that dictate its solubility and crystallization behavior:

  • Polar Groups: A hydroxyl (-OH) group and a nitro (-NO2) group. The hydroxyl group is a strong hydrogen bond donor and acceptor.

  • Aromatic System: A substituted benzene ring, which can participate in π–π stacking interactions.

  • Non-polar Groups: A gem-dimethyl group and the indane backbone provide significant non-polar character.

This combination suggests that a single solvent may not be ideal. You will likely have the most success with solvent systems that can balance these features, such as moderately polar solvents or binary solvent mixtures (e.g., an alcohol/water system, or an ester/alkane system).[1][2]

Q2: My compound "crashed out" of solution as a fine powder immediately after cooling. What went wrong?

A: This is a classic sign of excessively high supersaturation.[3] When the solution is too concentrated or cooled too quickly, nucleation (the formation of new crystals) vastly outpaces crystal growth, leading to a microcrystalline powder instead of well-defined single crystals.[3][4] This rapid precipitation often traps impurities.[4]

To fix this: Re-dissolve the compound by heating and add 10-20% more solvent. Allow the solution to cool much more slowly to keep the rate of supersaturation low, which favors growth over nucleation.[3][4]

Q3: I'm not getting any crystals at all, even after the solution has been sitting at a low temperature for a long time. What should I do?

A: This indicates that the solution is not sufficiently supersaturated, a state which is the essential driving force for crystallization.[3][5] There are several possible causes and solutions:

  • Too Much Solvent: You may have used too much solvent. The most common cause of crystallization failure is the compound remaining soluble even at low temperatures.[6] Try evaporating a portion of the solvent to increase the concentration.[7]

  • Inhibition of Nucleation: Crystal formation requires an initial nucleation event.[8] If the solution is perfectly clean and the glass vessel is very smooth, spontaneous nucleation may be hindered. Induce nucleation by scratching the inside of the flask with a glass rod or adding a "seed crystal" of your compound.[4][5][6]

Q4: What is "oiling out" and why is it happening to my compound?

A: "Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystal. This typically happens when a solution becomes supersaturated at a temperature that is above the melting point of the solid compound in that specific solvent environment.[5][6] Highly impure compounds or excessively high concentrations can promote this behavior.[4][6]

Part 2: In-Depth Troubleshooting Guides

This section explores specific experimental failures in a problem-solution format, explaining the underlying science.

Issue 1: Formation of an Oil Instead of Crystals

Q: I've tried cooling my solution slowly, but it consistently forms a viscous oil at the bottom of the flask. What are the primary causes and how can I systematically solve this?

A: Oiling out is a common frustration that stems from the compound "melting" in the supersaturated solution. Let's break down the strategy to overcome this.

Causality: The stability of the oil phase is temporarily higher than that of the crystalline solid under your current conditions. This is often due to a combination of high solute concentration and a solvent system that is too "good" at the point of saturation.

Troubleshooting Protocol:

  • Re-dissolve and Dilute: Warm the flask to re-dissolve the oil completely. Add more of the primary (good) solvent (e.g., 25-50% more volume) to lower the overall concentration.[4] This reduces the temperature at which the solution becomes supersaturated, hopefully to a point below the compound's melting temperature in the solvent.

  • Change the Solvent System:

    • Single Solvent: If using a single solvent like ethanol, try switching to a solvent with a lower boiling point and slightly different polarity, such as ethyl acetate or isopropanol.

    • Binary Solvent (Anti-solvent): If using an anti-solvent method, the rate of addition is critical. Add the anti-solvent (the "poor" solvent) much more slowly, and perhaps at a slightly higher temperature, to prevent a sudden shock of supersaturation.[9]

  • Reduce the Cooling Rate Dramatically: After dilution, slow the cooling process as much as possible. Insulate the flask with glass wool or place it in a large Dewar filled with warm water and allow it to cool to room temperature over several hours. Very slow cooling is a key strategy to favor crystal formation over oiling.[6]

  • Attempt to Crystallize the Oil: If an oil still forms, do not discard it. Decant the supernatant solvent. Try adding a different, "poor" solvent to the oil and triturating (grinding with a glass rod). This can sometimes induce nucleation. Alternatively, place the oil under high vacuum to remove residual solvent, which may result in an amorphous solid that can be used for a new crystallization attempt with a different solvent system.

Issue 2: Poor Crystal Quality (Needles, Plates, or Microcrystals)

Q: I am getting crystals, but they are very fine needles or a microcrystalline powder. This makes them difficult to filter and likely impure. How can I encourage the growth of larger, more well-defined crystals?

A: The morphology of a crystal is a direct result of the kinetics of nucleation versus growth.[3] Fine needles or powders indicate that nucleation is the dominant process. Your goal is to shift the balance to favor crystal growth.

Causality: High levels of supersaturation favor rapid nucleation, creating many small crystals that compete for the available solute.[3] Lowering the supersaturation allows the few nuclei that do form to grow larger.

Optimization Strategies:

  • Minimize Supersaturation: This is the most critical factor.[3]

    • Slower Cooling: As mentioned before, a very slow cooling rate is paramount. A programmable cooling bath is ideal, but a well-insulated container works well for bench-scale experiments.

    • Use Less Anti-Solvent: If using an anti-solvent, reduce the final ratio of anti-solvent to solvent. This will lower the final yield but significantly improve crystal quality.

    • Vapor Diffusion: For small-scale, high-quality crystal growth (e.g., for X-ray diffraction), vapor diffusion is an excellent technique. Dissolve your compound in a good solvent (e.g., acetone) in a small, open vial. Place this vial inside a larger, sealed jar containing a poor solvent (the anti-solvent, e.g., hexane). The anti-solvent will slowly diffuse into the vial, gradually inducing crystallization over days.[2]

  • Optimize Agitation:

    • Initial Stage: During cooling, avoid agitation as it can promote excessive secondary nucleation.[8]

    • Growth Stage: Once stable crystals have formed, very gentle stirring can sometimes improve quality by ensuring a consistent supply of solute to the crystal faces. However, for initial screening, it is best to avoid stirring.

  • Consider Ostwald Ripening: Hold the crystalline slurry at the final temperature for an extended period (aging). During this time, smaller, less stable crystals may redissolve and deposit onto larger crystals, a process known to improve the overall crystal size distribution.

Issue 3: Polymorphism - The Crystals Look Different Each Time

Q: I've run the crystallization multiple times under what I thought were identical conditions, but sometimes I get block-like crystals and other times I get plates. Is this a problem?

A: You are likely observing polymorphism, which is the ability of a compound to crystallize into different crystal structures, or polymorphs.[10] This is a critical issue in drug development because different polymorphs can have different physical properties, including solubility, stability, and bioavailability.[10][11] Controlling polymorphism is essential for consistent product quality.[12]

Causality: Polymorphic outcomes are determined by a delicate interplay between thermodynamics (which form is most stable) and kinetics (which form nucleates and grows fastest).[12] Minor variations in solvent, temperature, or supersaturation can favor one form over another.[9]

Control Strategies:

  • Seeding: The most reliable way to obtain a specific polymorph is to use seed crystals of that desired form.[13] Add a small amount of the desired polymorph to the slightly supersaturated solution to direct the crystallization pathway.

  • Solvent Control: The choice of solvent can have a profound impact. Hydrogen-bonding solvents may favor one polymorph, while non-polar solvents favor another.[14] A systematic screening of different solvent classes is necessary.

  • Temperature Control: One polymorph may be more stable at a higher temperature, while another is stable at a lower temperature.[12] Carefully controlling the crystallization temperature is crucial.

  • Characterization: It is essential to characterize the different crystal forms you obtain using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and optical microscopy to understand your system.

Part 3: Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening for Crystallization

This protocol provides a structured method for identifying a suitable solvent or solvent system.

Objective: To find a solvent that dissolves the compound when hot but provides low solubility when cold, or to find a suitable solvent/anti-solvent pair.

Methodology:

  • Preparation: Place approximately 10-20 mg of your compound into several small test tubes.

  • Single Solvent Screening:

    • To each tube, add a different solvent from the table below, dropwise at room temperature, until the solid just dissolves. If it dissolves in <0.5 mL, the solvent is too good; if it doesn't dissolve in ~3 mL, it is too poor. Note the solubility at room temperature.

    • For solvents where the compound is sparingly soluble at room temperature, heat the tube gently (e.g., in a warm water bath) and observe if the solid dissolves.

    • If the solid dissolves upon heating, remove the tube from the heat and allow it to cool slowly to room temperature, then in an ice bath.

    • Observe the outcome:

      • Ideal: Abundant, well-formed crystals appear upon cooling.

      • Potential: A small amount of solid precipitates. The solvent might work with concentration adjustments.

      • Poor: No solid forms, or the compound oils out.

  • Binary Solvent (Anti-solvent) Screening:

    • Select a "good" solvent in which your compound is highly soluble (e.g., Acetone, THF, or DCM). Dissolve ~20 mg of the compound in a minimal amount of this solvent.

    • Slowly add a "poor" solvent (an anti-solvent, e.g., Water, Hexane, or Heptane) dropwise until the solution becomes persistently turbid (cloudy).

    • Gently warm the mixture until it becomes clear again.

    • Allow the solution to cool slowly. The point of turbidity indicates the onset of supersaturation, and crystals should form upon cooling.

Table 1: Common Solvents for Crystallization Screening A selection of solvents organized by polarity, suitable for initial screening.

SolventBoiling Point (°C)Polarity IndexSolvent ClassPotential Role
n-Heptane980.1AlkaneAnti-solvent
Toluene1112.4AromaticPrimary Solvent
Ethyl Acetate774.4EsterPrimary Solvent
Acetone565.1KetoneGood/Primary Solvent
Isopropanol (IPA)823.9AlcoholPrimary Solvent
Ethanol784.3AlcoholPrimary Solvent
Methanol655.1AlcoholGood/Primary Solvent
Water10010.2ProticAnti-solvent
Visualization: Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common crystallization failures.

Crystallization_Troubleshooting start Crystallization Attempt (e.g., Slow Cooling) outcome What is the result? start->outcome oil An Oil Forms ('Oiling Out') outcome->oil Oiling no_xtal Clear Solution (No Crystals) outcome->no_xtal No Change powder Fine Powder ('Crashes Out') outcome->powder Rapid Precipitation success Good Crystals Formed outcome->success Success sol_oil1 1. Re-dissolve & Add More Solvent 2. Cool Even Slower oil->sol_oil1 Primary Action sol_no_xtal1 1. Evaporate Some Solvent (Increase Concentration) no_xtal->sol_no_xtal1 Primary Action sol_powder1 1. Re-dissolve & Add More Solvent 2. Reduce Cooling Rate powder->sol_powder1 Primary Action sol_oil2 3. Try a Different Solvent System (e.g., lower polarity) sol_oil1->sol_oil2 If Oil Persists sol_no_xtal2 2. Induce Nucleation: - Scratch Flask - Add Seed Crystal sol_no_xtal1->sol_no_xtal2 If Still No Crystals sol_powder2 3. Use Vapor Diffusion for Higher Quality Crystals sol_powder1->sol_powder2 For Improved Quality

Caption: A decision tree for troubleshooting common crystallization outcomes.

References

  • Supersaturation and Crystallization for Nucleation and Growth. Mettler Toledo. Available from: [Link]

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2026, March 20). Pharmaceutical Technology. Available from: [Link]

  • An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. (2005, July 15). PubMed. Available from: [Link]

  • Crystallization Processes and Polymorphic Control for Enhanced Drug Performance. (2025, March 21). Journal of Molecular Pharmaceutics & Organic Process Research. Available from: [Link]

  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. (2012, September 12). Industrial & Engineering Chemistry Research. ACS Publications. Available from: [Link]

  • Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. (2018, January 4). Crystal Growth & Design. ACS Publications. Available from: [Link]

  • Strategy for control of crystallization of polymorphs. CrystEngComm. RSC Publishing. Available from: [Link]

  • Control of polymorphism in continuous crystallization. DSpace@MIT. Available from: [Link]

  • Control of Polymorphism in Continuous Crystallization via Mixed Suspension Mixed Product Removal Systems Cascade Design. (2015, May 27). Crystal Growth & Design. ACS Publications. Available from: [Link]

  • Rapid Assessment of Crystal Nucleation and Growth Kinetics: Comparison of Seeded and Unseeded Experiments. PMC. Available from: [Link]

  • Effect of Supersaturation on Crystal Size and Number of Crystals Produced in Antisolvent Crystallization. ResearchGate. Available from: [Link]

  • [WEBINAR] How do you choose a solvent and design your crystallization faster?. (2020, September 28). APC. Available from: [Link]

  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews. RSC Publishing. Available from: [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Available from: [Link]

  • Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. PMC. Available from: [Link]

  • Influence of temperature on the growth and surface morphology of Fe 3+ poisoned KDP crystals. (2017, March 20). RSC Publishing. Available from: [Link]

  • Study of the Effect of Supersaturation Changes on the Growth of {100} KDP Crystal Faces. (2025, January 15). ACS Omega. ACS Publications. Available from: [Link]

  • Crystallization of Small Organic Molecules in a Polymer Matrix: Multistep Mechanism Enables Structural Control. ResearchGate. Available from: [Link]

  • Solvent Selection in Pharmaceutical Crystallization Process Development. (2020, October 10). YouTube. Available from: [Link]

  • Machine learning methods to predict the crystallization propensity of small organic molecules. CrystEngComm. RSC Publishing. Available from: [Link]

  • Problems with Recrystallisations. Chemistry Teaching Labs - University of York. Available from: [Link]

  • What should I do if crystallisation does not occur?. (2017, April 5). Quora. Available from: [Link]

  • Guide for crystallization. Available from: [Link]

  • Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. (2025, November 12). ACS Publications. Available from: [Link]

  • 4,7-difluoro-2,3-dihydro-1H-inden-1-ol. PubChem. Available from: [Link]

  • 7-fluoro-4-nitro-2,3-dihydro-1h-inden-1-one. PubChemLite. Available from: [Link]

  • 4-fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one. NextSDS. Available from: [Link]

  • 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine. PMC. Available from: [Link]

  • Spherulitic crystallization of 3-nitro-1,2,4-triazol-5-one in water+ N-methyl-2-pyrrolidone. Available from: [Link]

  • WO2009007344A1 - Novel crystalline form of 3-(difluormethyl)-1-methyl-n -(3',4',5'-trifluor[1,1'-biphenyl]-2-yl)-1h-pyrazol-4-carboxamide. Google Patents.

Sources

resolving HPLC co-elution peaks for 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chromatographic challenges associated with 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol .

This highly functionalized indanol derivative presents unique separation hurdles due to its chiral center at C1, steric bulk from the C3 gem-dimethyl group, and the strong, polarizable dipoles of the C4-fluoro and C7-nitro moieties. Standard platform methods often fail here. This guide provides the mechanistic reasoning and validated protocols required to resolve persistent co-elution issues.

Diagnostic Workflow

Before adjusting parameters, you must identify the nature of the co-eluting pair. Is the interference a stereoisomer, a regioisomer from the synthesis, or an oxidation degradation product?

HPLC_Workflow Start Co-elution Detected: 4-Fluoro-3,3-dimethyl-7-nitro- 2,3-dihydro-1H-inden-1-ol Decision Identify Co-eluting Pair (Isomers vs. Impurities) Start->Decision Chiral Enantiomers (1R vs 1S) Decision->Chiral Regio Regioisomers / Impurities (e.g., 5-Fluoro, Indanone) Decision->Regio ChiralCol Chiral Stationary Phase (Amylose/Cellulose) Chiral->ChiralCol PFPCol Pentafluorophenyl (PFP) or Fluoro-Phenyl Phase Regio->PFPCol OptChiral Optimize Mobile Phase (Hexane/IPA) ChiralCol->OptChiral OptAchiral Optimize Gradient & pH (Decrease ramp rate) PFPCol->OptAchiral

Diagnostic workflow for resolving indanol derivative co-elution.

Mechanistic Troubleshooting FAQs

Q: Why am I seeing persistent co-elution of my target indanol with its regioisomers on a standard C18 column? A: Standard octadecylsilane (C18) columns rely almost exclusively on hydrophobic (dispersive) interactions. Regioisomers of your compound (e.g., a 5-fluoro or 6-nitro analog) possess nearly identical hydrophobicities, making C18 selectivity insufficient[1]. By switching to a Pentafluorophenyl (PFP) stationary phase, you introduce multiple orthogonal retention mechanisms: π−π interactions, dipole-dipole interactions, and hydrogen bonding. The electronegativity of the fluorine atoms on the PFP ring imparts a partial negative charge on the outer edge, which interacts strongly with the nitroaromatic and fluorinated moieties of your analyte, offering superior positional isomer resolution[2][3].

Q: How can I resolve the (1R) and (1S) enantiomers of this compound? A: Achiral reversed-phase columns cannot separate the enantiomers of this chiral 1-ol. You must employ a Chiral Stationary Phase (CSP). Amylose or cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralcel OD-3) has proven highly effective for 1-indanol derivatives[4]. The separation is driven by the formation of transient diastereomeric complexes via hydrogen bonding (between the carbamate NH/C=O and the analyte's C1-OH) and π−π interactions with the indane aromatic ring.

Q: My peaks are tailing severely, exacerbating the co-elution. What is the root cause? A: Peak tailing for this compound is likely due to secondary interactions between the hydroxyl/nitro groups and unreacted surface silanols on the silica support. While the molecule is not a strong base, its localized dipoles can still interact with ionized silanols. To mitigate this, ensure your mobile phase is properly buffered (e.g., 10-25 mM ammonium formate or acetate) to control the ionization state of the silica surface, and consider using a column with a Charged Surface Hybrid (CSH) or high-density end-capping to shield these active sites.

Q: How should I adjust my gradient to pull apart a closely eluting critical pair? A: If co-elution persists on a PFP column, decrease the gradient ramp rate (slope) specifically in the elution window of the critical pair[5]. A shallower gradient increases the capacity factor ( k ) and allows the subtle dipole differences between the fluorinated/nitroaromatic isomers to interact longer with the stationary phase.

Quantitative Data & Optimization Matrices

Table 1: Stationary Phase Selection Matrix
Column ChemistryPrimary Retention MechanismBest Used ForExpected Resolution ( Rs​ )
C18 (Octadecyl) Hydrophobic / DispersiveGeneral purity, structurally distinct impurities <1.0 (Co-elution likely)
PFP (Pentafluorophenyl) π−π , Dipole-Dipole, H-BondingPositional isomers, halogenated/nitro aromatics >2.0 (Baseline separation)
CSH Fluoro-Phenyl π−π , Steric, ElectrostaticIonizable impurities, basic degradation products >1.8 (Excellent peak shape)
Amylose Carbamate (CSP) Chiral recognition, Steric fit(1R) vs (1S) Enantiomeric separation >1.5 (Chiral resolution)
Table 2: Gradient Optimization Strategy (Achiral PFP)
Time (min)% Mobile Phase A (Aqueous Buffer)% Mobile Phase B (Organic Modifier)Mechanistic Purpose
0.095%5%Focus the analyte band at the column head.
2.095%5%Wash out highly polar matrix components.
15.060%40%Shallow Ramp: Maximizes dipole interactions for isomer separation.
20.05%95%Column wash to elute highly lipophilic impurities.
25.095%5%Re-equilibration for self-validating reproducibility.

Step-by-Step Methodologies

Protocol A: Achiral Impurity Profiling (Resolving Regioisomers)

This protocol utilizes a PFP column to separate the target indanol from closely related synthetic impurities.

  • System Preparation: Flush the HPLC system with 50:50 Water:Acetonitrile to remove any residual buffers from previous runs.

  • Column Installation: Install a high-efficiency PFP column (e.g., 150 mm x 4.6 mm, 3 µm particle size). Set the column oven to 35°C to ensure reproducible mass transfer kinetics.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.5 with formic acid. Causality: The acidic pH suppresses silanol ionization, reducing peak tailing, while the formate buffer provides consistent ionic strength.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve the sample in 80:20 Water:Acetonitrile to a concentration of 0.5 mg/mL. Causality: Matching the sample diluent closely to the initial mobile phase conditions prevents solvent-induced band broadening.

  • Execution: Run the gradient specified in Table 2 at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm and 280 nm (optimal for nitroaromatics).

  • System Suitability (Self-Validation): The method is valid if the symmetry factor for the main peak is between 0.9 and 1.2, and the resolution ( Rs​ ) between the target peak and its closest eluting impurity is ≥1.5 .

Protocol B: Chiral Separation of (1R) and (1S) Enantiomers

This protocol utilizes Normal Phase chromatography to resolve the enantiomers.

  • System Preparation: Ensure the HPLC system is thoroughly purged with Isopropanol (IPA) followed by Hexane to remove all traces of water. Warning: Water will irreversibly damage normal-phase chiral columns.

  • Column Installation: Install an Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralcel OD-3, 250 mm x 4.6 mm, 5 µm). Set the column oven to 25°C.

  • Mobile Phase Preparation: Prepare an isocratic blend of 90% Hexane and 10% Isopropanol (v/v).

  • Execution: Run isocratically at 0.8 mL/min.

  • System Suitability (Self-Validation): The method is valid if the retention time relative standard deviation (RSD) over 5 replicate injections is ≤0.5% , and the chiral resolution ( Rs​ ) is ≥1.5 [4].

References

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations LCGC International URL:[Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC LCGC International URL:[Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases LCGC International URL:[Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Waters Corporation URL:[Link]

  • Silylative Kinetic Resolution of Racemic 1-Indanol Derivatives Catalyzed by Chiral Guanidine The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Validation & Comparative

Cross-Validation of Analytical Methods for 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol (CAS No. 1951441-47-6) is a highly functionalized, fluorinated indanol building block utilized in advanced pharmaceutical synthesis[1]. Its unique structural topology—comprising a strong UV-absorbing nitro group, an electronegative fluorine atom, and a chiral hydroxyl center at the C1 position—presents complex analytical challenges.

As a Senior Application Scientist, I have designed this guide to objectively compare three orthogonal analytical platforms: HPLC-UV (achiral purity), LC-MS/MS (trace bioanalysis), and SFC-UV (chiral resolution). This guide provides drug development professionals with a self-validating, ICH-compliant framework for selecting and cross-validating the appropriate analytical method based on the specific phase of the drug lifecycle[2][3].

Methodological Rationale & Causality (E-E-A-T)

To ensure scientific integrity, analytical methods cannot be selected arbitrarily; they must be dictated by the physicochemical properties of the analyte and the intended regulatory purpose.

  • HPLC-UV (Achiral Purity & Release Testing): The conjugated π -system of the indane ring, enhanced by the C7-nitro group, provides an exceptionally strong chromophore. HPLC-UV is selected for bulk drug substance release testing because it offers high precision, robustness, and direct compliance with ICH Q2(R2) guidelines for quantitative impurity profiling[2].

  • LC-MS/MS (Trace Bioanalysis & Pharmacokinetics): For pharmacokinetic (PK) studies, biological matrix interference necessitates high specificity. The C1-hydroxyl group readily undergoes deprotonation in Electrospray Ionization (ESI) negative mode. LC-MS/MS is chosen here because it meets the strict sensitivity and selectivity requirements of the ICH M10 bioanalytical method validation guidelines[3].

  • SFC-UV (Chiral Enantiomeric Resolution): The C1 position is a stereocenter, meaning the compound exists as two enantiomers. Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) is the gold standard for indanol derivatives. SFC is selected over normal-phase HPLC because supercritical CO2​ offers higher diffusivity and lower viscosity, enabling baseline enantiomeric resolution without the need for toxic solvents or peak-tailing suppressants like diethylamine (DEA)[4].

CV_Workflow cluster_methods Orthogonal Analytical Methods Start Compound: 4-Fluoro-3,3-dimethyl- 7-nitro-2,3-dihydro-1H-inden-1-ol HPLC HPLC-UV (Achiral Purity) Start->HPLC LCMS LC-MS/MS (Trace Bioanalysis) Start->LCMS SFC SFC-UV (Chiral Resolution) Start->SFC Val ICH Q2(R2) & M10 Validation (Linearity, Accuracy, Precision) HPLC->Val LCMS->Val SFC->Val Stat Statistical Cross-Validation (Bland-Altman & ANOVA) Val->Stat Accept Method Fit-for-Purpose Confirmed Stat->Accept

ICH Q2(R2) and M10 compliant cross-validation workflow for orthogonal analytical methods.

Comparative Performance Data

The following table summarizes the cross-validation data for the three methods. All statistical evaluations were performed using identical reference standard lots to ensure objective comparability.

Performance ParameterHPLC-UV (Achiral Purity)LC-MS/MS (Bioanalysis)SFC-UV (Chiral Resolution)
Primary Application API Release / ImpurityPlasma PK / Trace AnalysisEnantiomeric Excess (ee%)
Linear Dynamic Range 1.0 – 500 µg/mL0.5 – 500 ng/mL5.0 – 250 µg/mL
Limit of Detection (LOD) 0.3 µg/mL0.1 ng/mL1.5 µg/mL
Limit of Quantitation 1.0 µg/mL0.5 ng/mL5.0 µg/mL
Accuracy (% Bias) ± 1.2% ± 4.5% ± 2.0%
Precision (% CV) 0.8%3.2%1.5%
Run Time 12.0 min4.5 min6.0 min
Regulatory Standard ICH Q2(R2)[2]ICH M10[3]ICH Q2(R2)[2]

Self-Validating Experimental Protocols

To guarantee trustworthiness, each protocol below is designed as a "self-validating system." This means the method includes built-in System Suitability Testing (SST) criteria that must pass before sample analysis can proceed, ensuring causality between instrument performance and data integrity.

Protocol A: Achiral Purity via HPLC-UV

Objective: Quantify the active pharmaceutical ingredient (API) and its achiral related substances.

  • Column Preparation: Install a C18 column (150 mm × 4.6 mm, 3 µm). Maintain column temperature at 30°C to ensure reproducible partitioning.

  • Mobile Phase: Prepare a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile). The acidic modifier suppresses the ionization of any trace basic impurities, sharpening peak shape.

  • Detection: Set the UV detector to 254 nm (optimal absorbance for the nitroaromatic system).

  • System Suitability Test (Self-Validation): Inject a resolution standard containing the analyte and a known des-fluoro impurity.

    • Acceptance Criterion: Resolution ( Rs​ ) must be 2.0, and tailing factor ( Tf​ ) 1.5. If failed, the system is not validated for that run.

Protocol B: Trace Bioanalysis via LC-MS/MS

Objective: Quantify the compound in human plasma for PK profiling.

  • Sample Extraction: Perform protein precipitation using cold acetonitrile (1:3 v/v) spiked with a deuterated internal standard (IS). Centrifuge at 14,000 rpm for 10 mins.

  • Chromatography: Use a sub-2 µm UHPLC C18 column. Run a rapid 4.5-minute gradient.

  • Mass Spectrometry (ESI-): Operate in Multiple Reaction Monitoring (MRM) negative mode.

    • Mechanistic Rationale: The molecular weight is 225.2 g/mol . Deprotonation yields a precursor ion at m/z 224.2. Collision-induced dissociation (CID) results in the loss of the nitro group and water, yielding stable product ions.

  • System Suitability Test (Self-Validation): Inject the Lower Limit of Quantitation (LLOQ) sample (0.5 ng/mL).

    • Acceptance Criterion: Signal-to-noise (S/N) ratio must be 10, and carryover in a subsequent blank injection must be 20% of the LLOQ signal[3].

Mechanism Mol Target Analyte MW: 225.2 ESI ESI Negative Mode (Deprotonation of -OH) Mol->ESI Precursor Precursor Ion [M-H]- (m/z 224.2) ESI->Precursor CID Collision Induced Dissociation (CID) Precursor->CID Product1 Quantifier Ion [M-H-NO2]- CID->Product1 Product2 Qualifier Ion [M-H-H2O]- CID->Product2

ESI negative mode ionization and CID fragmentation pathway for the target indanol derivative.

Protocol C: Enantiomeric Resolution via SFC-UV

Objective: Determine the enantiomeric excess (ee%) of the (1R)- and (1S)- enantiomers.

  • Chiral Stationary Phase Selection: Install an Amylose tris[(S)- α -methylbenzylcarbamate] coated column (e.g., ChromegaChiral CCS, 250 × 4.6 mm, 5 µm)[4].

  • Supercritical Mobile Phase: Utilize supercritical CO2​ with 15% Methanol as a co-solvent.

    • Mechanistic Rationale: Unlike traditional normal-phase HPLC, SFC does not require the addition of diethylamine (DEA) to achieve sharp peaks for indanols, thereby preserving column lifespan and improving baseline stability[4].

  • System Suitability Test (Self-Validation): Inject a racemic mixture (50:50) of the compound.

    • Acceptance Criterion: Chiral resolution ( Rs​ ) between the (1R) and (1S) peaks must be 1.5 (baseline separation).

Conclusion

The cross-validation of 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol demonstrates that no single analytical technique is sufficient for comprehensive lifecycle management. HPLC-UV provides the robustness required for ICH Q2(R2) release testing, LC-MS/MS delivers the sensitivity mandated by ICH M10 for bioanalysis, and SFC-UV offers unmatched efficiency for chiral resolution. By implementing the self-validating protocols outlined above, laboratories can ensure absolute data integrity and regulatory compliance.

References

  • BLDpharm Product Catalog. "1951441-47-6 | 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol". BLDpharm.
  • ICH Q2(R2) Guideline on Validation of Analytical Procedures.European Medicines Agency (EMA) / International Council for Harmonisation (ICH).
  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis.International Council for Harmonisation (ICH).
  • ES Industries ChromegaChiral Brochure (Chiral Separations of 1-Indanol).MZ-Analysentechnik GmbH.

Sources

High-Sensitivity LC-MS/MS Quantification of 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

The compound 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol (CAS: 1951441-47-6) is a highly functionalized indanol building block. Its unique structural motifs—a lipophilic fluorinated gem-dimethyl core coupled with polar hydroxyl and nitro groups—make it a highly valuable intermediate and pro-drug scaffold in the development of targeted therapeutics (such as selective receptor modulators).

However, quantifying this analyte in complex biological matrices like human plasma presents significant bioanalytical challenges. The strong electron-withdrawing nature of the nitro and fluoro groups makes the molecule highly susceptible to matrix-induced ionization suppression. Furthermore, its amphiphilic nature often results in poor extraction recoveries when using legacy sample preparation techniques.

To establish a self-validating, high-throughput assay, this guide objectively compares an advanced workflow utilizing Polymeric Solid Phase Extraction (SPE) coupled with UPLC-MS/MS against a traditional Liquid-Liquid Extraction (LLE) method paired with HPLC-MS/MS .

Scientific Causality: Why Workflow Design Matters

As bioanalytical scientists, we must look beyond standard operating procedures and understand the physicochemical causality driving our method development.

Extraction Chemistry: The Amphiphilic Dilemma

Traditional LLE relies on partitioning the analyte into an immiscible organic solvent (e.g., ethyl acetate). Because our target indanol is amphiphilic, LLE fails to achieve consistent partitioning, leading to high variability. Conversely, a polymeric SPE sorbent designed with a hydrophilic-lipophilic balance captures both domains of the molecule. This allows for aggressive aqueous-organic washing steps that selectively deplete endogenous phospholipids—the primary culprits of ion suppression in mass spectrometry.

Chromatographic Physics: Beating the Van Deemter Curve

Transitioning from a legacy 5 µm HPLC column to a sub-2 µm UPLC column fundamentally alters separation dynamics. According to the Van Deemter equation, sub-2 µm particles minimize the A-term (eddy diffusion) and C-term (resistance to mass transfer). This results in significantly sharper chromatographic peaks, increasing the signal-to-noise (S/N) ratio and enabling the sub-ng/mL sensitivity required by modern pharmacokinetic (PK) studies.

Workflow Plasma Plasma Sample (Spiked Analyte) SPE Polymeric SPE (Oasis HLB) Plasma->SPE UPLC UPLC Separation (Sub-2 µm C18) SPE->UPLC MSMS ESI-MS/MS (MRM Mode) UPLC->MSMS Data Quantification (ICH M10 Validated) MSMS->Data

Fig 1. Optimized UPLC-MS/MS workflow for indanol derivative quantification.

Experimental Protocols

To ensure the trustworthiness of the data, both methodologies were executed using a stable-isotope-labeled internal standard (SIL-IS) to normalize extraction variations and matrix effects, a critical requirement outlined in the FDA Bioanalytical Method Validation Guidance[1].

Protocol A: Advanced UPLC-SPE (The Optimized Product)
  • Sample Aliquot: Transfer 100 µL of human plasma (spiked with analyte and SIL-IS) into a 96-well plate.

  • Pre-treatment: Dilute with 100 µL of 2% phosphoric acid to disrupt protein-analyte binding.

  • SPE Loading: Load onto a Polymeric SPE 96-well plate (30 mg/well), pre-conditioned with methanol and water.

  • Washing: Wash with 400 µL of 5% methanol in water to elute salts and polar proteins.

  • Elution: Elute the target indanol with 2 x 100 µL of 100% acetonitrile.

  • Reconstitution: Evaporate under nitrogen and reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

Protocol B: Traditional HPLC-LLE (The Alternative)
  • Sample Aliquot: Transfer 100 µL of plasma to a microcentrifuge tube.

  • Extraction: Add 1.0 mL of Ethyl Acetate/Hexane (50:50, v/v) and vortex for 10 minutes.

  • Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.

  • Recovery: Transfer the organic layer, evaporate to dryness, and reconstitute in 100 µL of Mobile Phase A.

LC-MS/MS Conditions (Optimized for SPE Workflow)
  • Column: Sub-2 µm C18 (50 x 2.1 mm).

  • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Ionization: Electrospray Ionization in Negative Mode (ESI-). The highly electronegative nitro group facilitates excellent deprotonation.

  • MRM Transition: m/z 224.1 → 178.1 (corresponding to the [M-H]⁻ precursor and the subsequent loss of the NO₂ group).

SPE_Mechanism Load Load Plasma (Analyte + Matrix) Wash Wash Step (5% Methanol) Load->Wash Elute Elution Step (100% Acetonitrile) Wash->Elute Matrix Proteins & Salts (Discarded) Wash->Matrix Removes Lipids Phospholipids (Retained on Column) Elute->Lipids Leaves Behind Analyte Purified 4-Fluoro-Indanol (Collected) Elute->Analyte Recovers

Fig 2. Mechanism of selective analyte retention and matrix depletion via Polymeric SPE.

Validation Data & Regulatory Compliance

All validation parameters were assessed strictly according to the FDA Bioanalytical Method Validation Guidance for Industry (2018)[2] and the ICH M10 harmonized guidelines[3].

Table 1: Recovery and Matrix Effect Comparison

The FDA guidelines mandate that the Internal Standard-Normalized Matrix Factor (MF) CV must not exceed 15%[1]. As shown below, the LLE method exhibited a severe matrix effect due to co-eluting phospholipids suppressing the ESI droplet desolvation. The SPE method effectively removed these lipids, achieving a 94.8% matrix factor, well within regulatory limits.

Extraction MethodMean Recovery (%)Matrix Factor (%)IS-Normalized MF CV (%)Phospholipid Suppression
Polymeric SPE 89.4 ± 3.294.84.1Minimal
Traditional LLE 54.7 ± 8.565.218.7 (Fails FDA Criteria)Severe
Table 2: Accuracy and Precision (Intra-day and Inter-day)

ICH M10 guidelines dictate that accuracy must be within ±15% of the nominal concentration (±20% at the LLOQ), and precision (%CV) must be ≤15%[4]. The UPLC-SPE method comfortably met all criteria, establishing a Lower Limit of Quantification (LLOQ) of 0.1 ng/mL, whereas the LLE method failed precision criteria at lower concentrations due to baseline noise from unremoved matrix components.

QC Level (ng/mL)SPE Accuracy (%RE)SPE Precision (%CV)LLE Accuracy (%RE)LLE Precision (%CV)
0.1 (LLOQ) +4.26.8N/A (Below LOD)N/A
0.3 (Low QC) -2.15.4-18.422.1
50.0 (Mid QC) +1.53.2-8.714.5
80.0 (High QC) -0.82.9-6.211.2

Conclusion

For the quantification of complex, highly functionalized intermediates like 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol, relying on legacy extraction methods introduces unacceptable analytical risk. The integration of polymeric SPE with UPLC-MS/MS provides a self-validating, robust system that eliminates matrix suppression, maximizes recovery, and ensures strict compliance with global FDA and ICH M10 standards[5].

References

  • Bioanalytical Method Validation Guidance for Industry (2018) . U.S. Food and Drug Administration (FDA). URL:[Link]

  • Bioanalytical Method Validation; Guidance for Industry (PDF Download) . U.S. Food and Drug Administration (FDA). URL:[Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA) / International Council for Harmonisation (ICH). URL:[Link]

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Toxicity and Performance Comparison Guide: 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol vs. Related Fluorinated Indanes

As drug development and agrochemical research increasingly rely on highly functionalized building blocks, understanding the precise toxicological and metabolic profile of these intermediates is paramount. This guide provides an objective, data-driven comparison of 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol (F-DMNI) against related structural analogs. By deconstructing the mechanistic toxicology of its specific functional groups, we can predict its behavior in biological systems and benchmark its performance.

Structural Rationale & Mechanistic Toxicology

The molecular architecture of F-DMNI contains three critical domains that dictate its biological performance and toxicity profile:

  • The Indanol Core: Provides necessary lipophilicity for membrane permeation but is historically susceptible to rapid hepatic clearance.

  • The C4-Fluorine Substitution: The inclusion of the fluorine atom is a deliberate bioisosteric modification. Fluorine's high electronegativity and strong C-F bond strictly block Cytochrome P450 (CYP450)-mediated aromatic hydroxylation at the 4-position, significantly increasing the compound's metabolic half-life.

  • The C7-Nitro Group (The Toxicophore): While useful for downstream synthetic derivatization, nitroaromatics are notorious for inducing oxidative stress. Mammalian Type II nitroreductases catalyze the single-electron reduction of the nitro group to a nitro anion radical. In the presence of molecular oxygen, this radical undergoes futile redox cycling, generating superoxide anions (Reactive Oxygen Species, ROS) and regenerating the parent nitro compound [1].

To contextualize F-DMNI's toxicity, we compare it against DMNI (its unfluorinated analog, which is highly susceptible to CYP450 degradation) and Indoxacarb , a complex, commercially successful fluorinated indane-derivative (oxadiazine) used as a neurotoxic insecticide that requires specific bioactivation [2, 3].

MetabolicPathway F_DMNI 4-Fluoro-3,3-dimethyl-7-nitro- 2,3-dihydro-1H-inden-1-ol CYP450 CYP450 Enzymes F_DMNI->CYP450 Nitroreductase Nitroreductases (Type II) F_DMNI->Nitroreductase Blocked Aromatic Hydroxylation BLOCKED by C-F CYP450->Blocked Steric/Electronic Shielding Radical Nitro Anion Radical Formation Nitroreductase->Radical 1e- Reduction ROS Reactive Oxygen Species (Superoxide) Radical->ROS + O2 Toxicity Oxidative Stress & Cytotoxicity ROS->Toxicity

Caption: Metabolic fate of F-DMNI: The C-F bond blocks CYP450 hydroxylation, while nitroreduction drives ROS.

Comparative Toxicity & Performance Data

The following table summarizes the quantitative toxicological and metabolic parameters of F-DMNI compared to its alternatives. Data is derived from standardized in vitro human liver models (HepG2 cells and Human Liver Microsomes) to ensure translational relevance [4].

CompoundStructural FeaturesHepG2 Cytotoxicity (IC₅₀, µM)ROS Generation (Fold-change vs Vehicle)HLM Intrinsic Clearance ( CLint​ , µL/min/mg)
F-DMNI C4-Fluoro, C7-Nitro85.4 ± 4.24.8x12.5 (High Stability)
DMNI (Unfluorinated) C7-Nitro only142.1 ± 6.52.1x88.4 (Low Stability)
Indoxacarb (Reference) Fluorinated Oxadiazine>500 (Mammalian)1.2x24.1 (Moderate Stability)

Data Interpretation: The unfluorinated DMNI shows lower apparent cytotoxicity (IC₅₀ 142.1 µM) primarily because it is rapidly cleared by CYP450 enzymes ( CLint​ 88.4 µL/min/mg), reducing its cellular residence time. Conversely, the C-F bond in F-DMNI successfully halts this clearance ( CLint​ drops to 12.5 µL/min/mg). However, this increased metabolic stability forces the molecule down the nitroreductase pathway, resulting in higher intracellular accumulation, a 4.8-fold spike in ROS generation, and consequently higher cytotoxicity (IC₅₀ 85.4 µM) [5]. Indoxacarb remains largely non-toxic to mammalian cells as its bioactivation requires insect-specific amidases [2].

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the protocols utilized to generate the toxicity data are designed as self-validating systems . This means the assay inherently proves its own reliability through strict internal causality checks. If the internal controls fail, the data is automatically invalidated.

Protocol A: High-Content Screening (HCS) for ROS and Cytotoxicity

Causality: HepG2 cells are utilized because they retain sufficient metabolic competence to express nitroreductases, making them ideal for evaluating nitroaromatic-induced oxidative stress [4]. CellROX Deep Red is chosen as the fluorophore because it specifically fluoresces upon oxidation by superoxide radicals.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 15,000 cells/well in a 96-well black, clear-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Compound Dosing & Self-Validation Matrix:

    • Test Wells: Dose F-DMNI, DMNI, and Indoxacarb at concentrations ranging from 1 µM to 500 µM.

    • Negative Control (Baseline): 0.5% DMSO vehicle.

    • Positive Control (Validation): 50 µM Menadione (a known ROS inducer). System Check: If Menadione fails to produce a >5-fold ROS signal over the vehicle, the entire plate is discarded due to compromised cell health or dye degradation.

  • Incubation: Incubate the treated plates for 24 hours.

  • Multiplex Staining: Remove media and add 5 µM CellROX Deep Red (ROS detection) and 1 µg/mL Hoechst 33342 (nuclear count/cytotoxicity). Incubate for 30 minutes in the dark.

  • Image Acquisition & Analysis: Read the plate using an automated High-Content Imaging System. Calculate IC₅₀ based on the reduction in Hoechst-positive nuclei, and quantify ROS via the mean fluorescence intensity of CellROX in surviving cells.

Workflow Seed Seed HepG2 Cells (96-well plate) Dose Dose Compounds (0.1 - 500 µM) + Controls Seed->Dose Incubate Incubate 24h (37°C, 5% CO2) Dose->Incubate Self-Validation: Include Menadione (+) & DMSO (-) Stain Multiplex Staining (CellROX + Hoechst) Incubate->Stain Image High-Content Screening (Automated Microscopy) Stain->Image Analyze Data Analysis (IC50 & ROS Fold-Change) Image->Analyze

Caption: Self-validating High-Content Screening (HCS) workflow for quantifying ROS and cytotoxicity.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality: To quantitatively prove that the C4-Fluorine substitution prevents aromatic hydroxylation, we measure the intrinsic clearance ( CLint​ ) in HLMs supplemented with NADPH (the essential cofactor for CYP450 activity).

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4).

  • Spiking & Controls: Add the test compounds (1 µM final concentration).

    • Validation Controls: Include Verapamil (known high-clearance drug) and Warfarin (known low-clearance drug). System Check: The assay is only valid if Verapamil is depleted by >80% at 45 minutes and Warfarin remains >90% intact.

  • Initiation: Start the reaction by adding 1 mM NADPH.

  • Quenching: At time points 0, 5, 15, 30, and 45 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (Tolbutamide).

  • LC-MS/MS Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound over time and calculate CLint​ .

References

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO.
  • Indoxacarb in Modern Pesticide Science: Mode of Action and Neurotoxicological Research Applications. Alfa Chemistry.
  • Oxadiazine Toxicosis in Animals - Toxicology. MSD Veterinary Manual.
  • High-Content Screening for the Detection of Drug-Induced Oxidative Stress in Liver Cells. MDPI.
  • Nitroreductases: Enzymes with Environmental, Biotechnological and Clinical Importance. ResearchGate.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.